Dye 937
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H37IN4S |
|---|---|
Peso molecular |
636.6 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine iodide |
InChI |
InChI=1S/C32H37N4S.HI/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
XOGNDLJVODASNY-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
Dye 937: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye 937 is a substituted unsymmetrical cyanine dye recognized for its utility in the detection of DNA in electrophoretic gels.[1] As a member of the cyanine dye family, it exhibits fluorescence upon binding to nucleic acids, making it a valuable tool in molecular biology for the visualization and analysis of DNA fragments. This technical guide provides a comprehensive overview of this compound, including its chemical structure, photophysical properties, and a detailed protocol for its application in DNA gel electrophoresis.
Chemical Structure and Properties
This compound is a complex organic molecule with the chemical formula C32H37IN4S. Its structure as a quinolinium-benzothiazole derivative is the basis for its interaction with DNA and its fluorescent characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 195199-04-3 | |
| Molecular Formula | C32H37IN4S | |
| Molecular Weight | 636.6 g/mol | |
| SMILES | CCCN(CCCN(C)C)C1=--INVALID-LINK--C5=CC=CC=C5.[I-] |
Photophysical Data
The fluorescent properties of this compound are critical to its function as a DNA stain. The following tables summarize the key photophysical parameters of a closely related quinolinium-benzothiazole dye, providing valuable insight into the expected performance of this compound.
Table 2: Absorption and Emission Properties in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Molar Extinction Coefficient (ε_max) [M⁻¹cm⁻¹] | Emission Max (λ_em) [nm] | Stokes Shift [nm] |
| Dichloromethane | 9.1 | 485 | 52,000 | 580 | 95 |
| Acetonitrile | 37.5 | 490 | 50,500 | 610 | 120 |
| Ethanol | 24.6 | 488 | 51,000 | 602 | 114 |
| Methanol | 32.7 | 492 | 49,800 | 615 | 123 |
| Water | 80.1 | 505 | 45,000 | 640 | 135 |
Table 3: Fluorescence Quantum Yield and Lifetime in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) [ns] |
| Dichloromethane | 0.45 | 2.8 |
| Acetonitrile | 0.20 | 1.5 |
| Ethanol | 0.25 | 1.8 |
| Methanol | 0.18 | 1.4 |
| Water | 0.05 | 0.5 |
Mechanism of Action
This compound, as an unsymmetrical cyanine dye, is understood to bind to the minor groove of the DNA double helix. This interaction is non-intercalative, meaning the dye does not insert itself between the base pairs of the DNA. This binding mechanism is significant as it is less likely to distort the DNA structure compared to intercalating dyes. Upon binding to DNA, the dye's fluorescence quantum yield is significantly enhanced, leading to a strong fluorescent signal that allows for the sensitive detection of DNA.
Experimental Protocol: DNA Staining in Agarose Gels
The following protocol provides a detailed methodology for the use of this compound as a post-staining agent for DNA in agarose gels.
Materials
-
This compound stock solution (e.g., 10,000x in DMSO)
-
Agarose gel containing separated DNA fragments
-
Electrophoresis buffer (e.g., 1x TAE or 1x TBE)
-
Staining tray
-
Orbital shaker
-
UV or blue-light transilluminator
-
Gel imaging system
Procedure
-
Prepare Staining Solution: Dilute the this compound stock solution 1:10,000 in electrophoresis buffer in a staining tray. The volume should be sufficient to completely submerge the agarose gel.
-
Stain the Gel: Carefully place the agarose gel from the electrophoresis apparatus into the staining solution.
-
Incubate: Cover the staining tray to protect it from light and incubate for 30 minutes at room temperature with gentle agitation on an orbital shaker.
-
Visualize the DNA: After incubation, carefully remove the gel from the staining solution and place it on a UV or blue-light transilluminator. DNA bands will appear as fluorescent signals.
-
Documentation: Capture an image of the gel using a gel imaging system equipped with the appropriate filters for the emission wavelength of this compound.
References
Unveiling the Spectral Landscape of Dye 937: A Technical Guide for Advanced Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and experimental considerations for Dye 937, a substituted unsymmetrical cyanine dye with applications in fluorescence microscopy, particularly for the detection of DNA in electrophoretic gels.[1][2] This document outlines its key photophysical characteristics, detailed experimental protocols for its characterization, and workflows for its application in cellular imaging.
Core Photophysical Properties of this compound
This compound exhibits solvent-dependent spectral properties, a crucial consideration for experimental design. The dye's absorption and emission maxima, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime vary significantly with the polarity of its environment. A summary of these properties in various solvents is presented below.
Table 1: Photophysical Properties of this compound in Various Solvents [3]
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs) [nm] | Molar Extinction Coefficient (εmax) [M⁻¹cm⁻¹] | Emission Max (λem) [nm] | Stokes Shift [nm] | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) [ns] |
| Dichloromethane | 9.1 | 485 | 52,000 | 580 | 95 | 0.45 | 2.8 |
| Acetonitrile | 37.5 | 490 | 50,500 | 610 | 120 | 0.20 | 1.5 |
| Ethanol | 24.6 | 488 | 51,000 | 602 | 114 | 0.25 | 1.8 |
| Methanol | 32.7 | 492 | 49,800 | 615 | 123 | 0.18 | 1.4 |
| Water | 80.1 | 505 | 45,000 | 640 | 135 | 0.05 | 0.5 |
Experimental Protocols
Accurate characterization and application of this compound in fluorescence microscopy necessitate precise experimental procedures. The following sections detail the methodologies for determining its photophysical properties and a general framework for its use in cell staining and imaging.
Determination of Photophysical Properties
The following protocols are standard methods for characterizing the spectral properties of fluorescent dyes like this compound.
a) UV-Visible Absorption and Fluorescence Spectroscopy [3]
This protocol outlines the measurement of absorption and emission spectra.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements are required.
-
Sample Preparation: Prepare dilute solutions of this compound in the desired solvent (e.g., ethanol, water). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement:
-
Record a baseline spectrum with the cuvette containing the pure solvent.
-
Measure the absorption spectrum of the dye solution over the desired wavelength range.
-
The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum.
-
-
Fluorescence Measurement:
-
Excite the sample at its absorption maximum (λabs).
-
Record the emission spectrum, scanning a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λem) is determined from the peak of the emission spectrum.
-
b) Fluorescence Quantum Yield Determination [3]
The fluorescence quantum yield (ΦF) is typically determined using a relative method, comparing the fluorescence intensity of the sample to a well-characterized standard.
-
Instrumentation: A spectrofluorometer.
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission spectra that overlap with this compound.
-
Procedure:
-
Prepare a series of solutions of both the sample (this compound) and the standard with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for each solution.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation: ΦF, sample = ΦF, standard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
c) Fluorescence Lifetime Measurement [3]
Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetime.[3]
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., laser diode or picosecond laser), a sensitive detector (e.g., photomultiplier tube or avalanche photodiode), and timing electronics.
-
Procedure:
-
Excite the sample with short pulses of light.
-
The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first emitted photon.
-
This process is repeated for millions of events to build a histogram of photon arrival times, which represents the fluorescence decay profile.
-
The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function.
-
General Protocol for Cell Staining and Fluorescence Microscopy
This protocol provides a general workflow for using this compound for imaging. Optimal staining concentrations and incubation times should be empirically determined for specific cell types and experimental conditions.
-
Cell Preparation:
-
Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
For live-cell imaging, ensure cells are healthy and in the logarithmic growth phase.
-
For fixed-cell imaging, fix cells with an appropriate fixative (e.g., 4% paraformaldehyde) and permeabilize if necessary (e.g., with 0.1% Triton X-100), depending on the target.
-
-
Staining:
-
Prepare a working solution of this compound in a suitable buffer or cell culture medium. The final concentration may range from the nanomolar to low micromolar scale.
-
Remove the culture medium or washing buffer from the cells.
-
Add the this compound staining solution to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with a pre-warmed buffer or medium to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Mount the coverslip or place the dish on the microscope stage.
-
Use appropriate filter sets for excitation and emission based on the spectral properties of this compound in the cellular environment. For example, based on its properties in water, an excitation filter around 505 nm and an emission filter around 640 nm would be suitable.
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the key workflows.
References
In-Depth Technical Guide to Dye 937 (CAS 195199-04-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical and Physical Properties
A summary of the known chemical and physical properties of Dye 937 is presented in Table 1. This information has been aggregated from various chemical supplier databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 195199-04-3 | [1][3] |
| Molecular Formula | C₃₂H₃₇IN₄S | [1] |
| Molecular Weight | 636.63 g/mol | [1][3] |
| IUPAC Name | 2-{--INVALID-LINK--amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide | [4][5] |
| Synonyms | Dye937, Dye-937 | [1] |
| SMILES | CCCN(CCCN(C)C)C1=--INVALID-LINK--C5=CC=CC=C5.[I-] | [1] |
| Appearance | Solid Powder (inferred) | [] |
| Storage | Store lyophilized at -20°C, keep desiccated. In solution, store at -20°C and use within 1 month. Avoid multiple freeze/thaw cycles. | [1] |
Mechanism of Action for DNA Detection
This compound, as an unsymmetrical cyanine dye, is virtually non-fluorescent in solution but exhibits a significant enhancement in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA). This property is characteristic of this class of dyes and forms the basis of their application as nucleic acid stains. The mechanism of fluorescence enhancement is primarily attributed to the restriction of intramolecular rotation of the dye molecule upon binding to DNA.
In solution, the cyanine dye can dissipate absorbed energy through non-radiative pathways, including rotation around the methine bridge connecting the two heterocyclic ring systems. When the dye binds to DNA, either through intercalation between base pairs or by binding to the minor groove, this rotational freedom is sterically hindered. This restriction of non-radiative decay pathways leads to a dramatic increase in fluorescence emission. The binding of unsymmetrical cyanine dyes to DNA can result in a fluorescence enhancement of over 1000-fold.
The specific binding mode of this compound to DNA (intercalation vs. groove binding) has not been empirically determined in the available literature. However, both binding modes are known for unsymmetrical cyanine dyes and contribute to fluorescence enhancement.
Caption: Mechanism of this compound fluorescence upon DNA binding.
Photophysical Properties (Analog-Based)
Direct photophysical data for this compound is not available. Table 2 presents representative data for structurally similar unsymmetrical quinolinium-benzothiazole cyanine dyes used for DNA staining. These values can be used as an estimate for designing experimental setups, such as selecting appropriate excitation sources and emission filters.
Table 2: Representative Photophysical Properties of Analogous Unsymmetrical Cyanine Dyes
| Property | Estimated Value Range | Notes |
| Absorption Maximum (λ_abs) with dsDNA | 480 - 520 nm | The absorption maximum typically undergoes a red-shift upon binding to DNA. |
| Emission Maximum (λ_em) with dsDNA | 500 - 540 nm | The emission maximum also shifts upon DNA binding. |
| Molar Extinction Coefficient (ε) with dsDNA | > 100,000 M⁻¹cm⁻¹ | High extinction coefficients are characteristic of cyanine dyes. |
| Fluorescence Quantum Yield (Φ_F) with dsDNA | 0.1 - 0.8 | A significant increase from a very low quantum yield in solution. |
| Fluorescence Enhancement upon dsDNA binding | > 1000-fold | This is a key feature for their use as DNA stains. |
Experimental Protocols
The following protocols are generalized based on standard procedures for using unsymmetrical cyanine dyes for staining DNA in agarose gels. Optimization may be required for specific applications.
Preparation of Staining Solution
-
Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light and moisture.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µM in an appropriate buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0). The optimal concentration may vary and should be determined empirically.
Post-Electrophoresis Staining of Agarose Gels
This is the recommended method to avoid potential effects of the dye on DNA mobility during electrophoresis.
-
Perform agarose gel electrophoresis of DNA samples as per standard protocols.
-
After electrophoresis, place the gel in a suitable container.
-
Add a sufficient volume of the 1 µM this compound working solution to completely submerge the gel.
-
Incubate for 15-30 minutes at room temperature with gentle agitation, protected from light.
-
(Optional) Destain the gel by incubating it in deionized water for 10-20 minutes to reduce background fluorescence.
-
Visualize the stained DNA using a transilluminator with an appropriate excitation light source (e.g., a blue-light transilluminator or a UV transilluminator with an excitation filter centered around 488 nm).
-
Document the results using a gel documentation system with a suitable emission filter (e.g., a long-pass filter above 520 nm).
Caption: Workflow for post-electrophoresis DNA staining.
In-Gel Staining
While convenient, be aware that the presence of the dye in the gel and loading buffer may slightly alter the migration of DNA fragments.
-
Prepare the molten agarose solution for the gel as per standard protocols.
-
Cool the agarose to approximately 60°C.
-
Add the this compound stock solution to the molten agarose to achieve a final concentration of approximately 1 µM. Swirl gently to mix.
-
Cast the gel and allow it to solidify.
-
Prepare DNA samples with loading buffer. It is recommended to also add this compound to the running buffer at a similar concentration to maintain uniform staining during the run.
-
Load samples and run the electrophoresis.
-
Visualize the gel directly on a transilluminator after electrophoresis.
Synthesis
A specific, detailed synthesis protocol for this compound (CAS 195199-04-3) is not publicly available in the chemical literature. However, the general synthesis of unsymmetrical quinolinium-benzothiazole cyanine dyes involves the condensation of a substituted quinolinium salt with a benzothiazolium salt containing a reactive methyl group, typically in the presence of a basic catalyst.
Caption: Generalized synthetic pathway for related dyes.
Signaling Pathways
There is no evidence in the scientific literature to suggest that this compound is involved in any biological signaling pathways. Its primary function is as a fluorescent stain for the in vitro detection of nucleic acids.
Conclusion
This compound is a specialized fluorescent probe for the detection of DNA in electrophoretic applications. While specific data for this compound is limited, its properties and applications can be inferred from the broader class of unsymmetrical cyanine dyes. The information and protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their work. It is recommended that users perform initial optimization experiments to determine the ideal conditions for their specific experimental setup.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 4. 2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide | C32H37IN4S | CID 66577034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 195199-04-3|2-((3-(Dimethylamino)propyl)(propyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide|BLD Pharm [bldpharm.com]
In-Depth Technical Guide: Safety and Handling of Dye 937 in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for Dye 937, a substituted unsymmetrical cyanine dye utilized in the detection of DNA in electrophoretic gels. Given the limited publicly available, specific toxicological data for this compound, this document combines known properties of the dye with established best practices for handling chemical dyes in a laboratory environment to ensure the safety of all personnel.
Chemical and Physical Properties
While a comprehensive experimental characterization of this compound is not widely published, the following data has been compiled from available safety data sheets and chemical supplier information.
| Property | Value | Source |
| CAS Number | 195199-04-3 | [1] |
| Molecular Formula | C₃₂H₃₇IN₄S | [2] |
| Molecular Weight | 636.63 g/mol | [2] |
| Appearance | Solid | [1] |
| Intended Use | Detection of DNA in electrophoretic gels |
Hazard Identification and Safety Precautions
As with any chemical, and particularly with dyes that are designed to interact with biological molecules, appropriate caution must be exercised. The specific hazards of this compound have not been fully elucidated, but the following general precautions for handling chemical dyes should be strictly followed.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid form or when preparing stock solutions. | Minimizes inhalation of any dust or aerosols. |
Experimental Protocols and Handling Procedures
Adherence to standardized laboratory procedures is critical for both safety and experimental reproducibility.
General Handling and Storage
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed when not in use.
-
Preparation of Solutions: When preparing solutions, handle the solid dye in a chemical fume hood to avoid inhalation of any dust. Add the solid dye to the solvent slowly to prevent splashing.
-
Avoidance of Contamination: Use dedicated spatulas and weighing boats for handling the solid dye.
Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with soap and water.
-
Major Spills: In the event of a large spill, evacuate the area and contact the appropriate environmental health and safety (EHS) department.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste. This includes contaminated PPE, absorbent materials from spills, and unused solutions.
Visualizing Laboratory Workflows and Safety
To further clarify the procedural and safety aspects of working with this compound, the following diagrams have been created using the DOT language.
Caption: General Laboratory Workflow for Handling this compound.
Caption: Hierarchy of Safety Controls for Chemical Handling.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general safety principles for handling chemical dyes. Specific quantitative toxicological data for this compound was not found in publicly available sources. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical and to consult their institution's environmental health and safety guidelines.
References
Understanding Cellular Permeability of Fluorescent Dyes: A Technical Guide on Calcein AM
Introduction
This technical guide provides an in-depth exploration of the cellular permeability of Calcein AM, a widely utilized fluorescent dye in life sciences research. Due to the ambiguity of "Dye 937," this document focuses on the well-characterized and functionally similar dye, Calcein AM, to illustrate the principles of cellular uptake and retention. Calcein AM is a non-fluorescent, cell-permeant compound that, once inside a cell, is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeant molecule, Calcein. This property makes it an excellent tool for assessing cell viability, membrane integrity, and the activity of multidrug resistance proteins. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of experimental protocols, quantitative data, and the cellular mechanisms governing Calcein AM's behavior.
Physicochemical Properties of Calcein AM
A fundamental understanding of Calcein AM's properties is crucial for its application in cellular assays.
| Property | Value | Reference |
| Molecular Formula | C46H46N2O23 | |
| Molecular Weight | 994.86 g/mol | |
| Excitation Maximum | 494 nm | |
| Emission Maximum | 517 nm | |
| Form | Acetoxymethyl ester | |
| Solubility | DMSO |
Mechanism of Cellular Uptake and Retention
The utility of Calcein AM as a marker for cell viability hinges on its distinct permeability characteristics before and after enzymatic modification within the cell.
Caption: Workflow of Calcein AM uptake, conversion, and efflux in a viable cell.
Experimental Protocols
Accurate assessment of cell permeability using Calcein AM requires standardized protocols. Below are methodologies for common applications.
Cell Viability Assay using Fluorescence Microscopy
This protocol provides a qualitative and quantitative assessment of viable cells in a culture.
Caption: Experimental workflow for a Calcein AM-based cell viability assay.
Materials:
-
Calcein AM stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Multi-well imaging plates
-
Fluorescence microscope with a standard FITC filter set
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare a fresh working solution of Calcein AM in PBS or serum-free medium at a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Calcein AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the dye solution and wash the cells twice with PBS.
-
Add fresh PBS or culture medium to the wells.
-
Immediately visualize the cells using a fluorescence microscope. Live cells will exhibit bright green fluorescence, while dead cells will not be fluorescent.
-
For quantitative analysis, capture images and use image analysis software to count the number of fluorescent cells relative to the total number of cells (e.g., determined by a brightfield image or a nuclear counterstain like Hoechst).
Multidrug Resistance (MDR) Assay using Flow Cytometry
This protocol measures the activity of multidrug resistance proteins, such as MRP1, by quantifying the efflux of Calcein.
Caption: Flow cytometry workflow for assessing multidrug resistance using Calcein AM.
Materials:
-
Calcein AM stock solution (1 mM in DMSO)
-
Assay buffer (e.g., PBS with 1% BSA)
-
MDR inhibitors (e.g., Verapamil for P-glycoprotein, MK-571 for MRPs)
-
Flow cytometer
Procedure:
-
Harvest cells and prepare a single-cell suspension in the assay buffer at a concentration of 1x10^6 cells/mL.
-
For the inhibitor-treated group, add the specific MDR inhibitor at its effective concentration and pre-incubate the cells for 15-30 minutes at 37°C.
-
Add Calcein AM to both control and inhibitor-treated cells at a final concentration of 0.1-1 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Stop the reaction by adding ice-cold PBS and pellet the cells by centrifugation.
-
Resuspend the cells in fresh, cold PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring green fluorescence in the FL1 channel.
-
Analyze the data by comparing the mean fluorescence intensity (MFI) of the control and inhibitor-treated groups. A significant increase in MFI in the presence of the inhibitor indicates active efflux of Calcein.
Quantitative Data on Calcein AM Permeability and Efflux
The retention of Calcein is cell-type dependent and influenced by the expression levels of ABC transporters.
| Cell Line | Transporter | Inhibitor | Fold Increase in Calcein Retention | Reference |
| A549 (Human Lung Carcinoma) | MRP1 | MK-571 (50 µM) | ~3.5 | |
| HEK293 (Human Embryonic Kidney) | MRP1 (overexpressed) | MK-571 (20 µM) | >10 | |
| MCF7 (Human Breast Adenocarcinoma) | P-glycoprotein | Verapamil (50 µM) | ~1.5 | |
| CEM (Human T-lymphoblastoid) | MRP1 | Probemecid (1 mM) | ~4.0 |
Signaling Pathways Influencing Efflux
While the direct mechanism of Calcein efflux is via ABC transporters, the expression and activity of these transporters can be modulated by various signaling pathways.
Caption: Signaling pathways modulating the expression of MRP1 and Calcein efflux.
Calcein AM is a powerful tool for investigating cellular permeability, viability, and drug resistance. Its well-defined mechanism of action, coupled with established experimental protocols, allows for robust and reproducible results. By understanding the factors that influence its uptake, conversion, and efflux, researchers can effectively employ Calcein AM in a wide range of cellular assays. The data and methodologies presented in this guide provide a solid foundation for the design and execution of such experiments in a research and drug development setting.
The Core Principles of Dye 937: An In-depth Technical Guide to a New Generation Nucleic Acid Stain for Beginners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye 937, identified by CAS number 195199-04-3, is an unsymmetrical cyanine dye that serves as a fluorescent stain for nucleic acids in electrophoretic gels.[1][2][3] More specifically, it is the iodide salt of SYBR Green I, a widely utilized dye in molecular biology for applications such as quantitative PCR (qPCR) and gel electrophoresis.[] This guide provides a comprehensive overview of the core principles of this compound, including its mechanism of action, and detailed protocols for its application in nucleic acid gel staining, tailored for researchers new to this reagent.
Unsymmetrical cyanine dyes like this compound are renowned for their fluorogenic properties; they exhibit minimal fluorescence in aqueous solutions but become highly fluorescent upon binding to nucleic acids.[5][6] This "light-up" characteristic results in a high signal-to-noise ratio, making them exceptionally sensitive for the detection of DNA and RNA.[6]
Core Mechanism of Action: A Multi-Modal Interaction
The interaction of unsymmetrical cyanine dyes such as this compound with double-stranded DNA (dsDNA) is a multifaceted process that involves more than a single binding mode. The primary mechanisms are intercalation and minor groove binding, with the prevalence of each dependent on the dye-to-base-pair ratio.
At lower dye-to-base-pair ratios, the predominant mode of binding is intercalation , where the dye molecule inserts itself between the base pairs of the DNA double helix.[7] This is supported by studies showing an increase in the viscosity of DNA solutions upon the addition of the dye, a hallmark of intercalating agents that lengthen the DNA molecule.[7]
As the concentration of the dye increases relative to the DNA, the binding mechanism shifts towards minor groove binding .[7] This interaction is often accompanied by electrostatic interactions between the cationic dye and the anionic phosphate backbone of the DNA. The significant fluorescence enhancement observed with these dyes is a direct result of the rigidification of the dye's structure upon binding to DNA, which restricts intramolecular motion and leads to a dramatic increase in quantum yield.[7][8]
Quantitative Data: A Comparative Overview
The performance of nucleic acid stains is evaluated based on several quantitative parameters. The following table summarizes key data for unsymmetrical cyanine dyes, providing a comparative perspective for researchers.
| Parameter | Value | Reference Dye | Source |
| Fluorescence Enhancement upon DNA Binding | >1000-fold | Thiazole Orange (TO) | [9] |
| 300-fold | BOXTO | [10] | |
| 260-fold | BOXTO (at 530 nm) | [11] | |
| 130-fold | BETO (at 530 nm) | [11] | |
| Quantum Yield (Bound to DNA) | 0.52 | BOXTO | [10][12] |
| 0.32 | 2-BOXTO | [12] | |
| Excitation Maximum (Bound to DNA) | ~497 nm | SYBR Green I | [2] |
| Emission Maximum (Bound to DNA) | ~520 nm | SYBR Green I | [2] |
Experimental Protocols
Precise and consistent methodologies are critical for reproducible results in nucleic acid analysis. Below are detailed protocols for the use of this compound in agarose gel electrophoresis.
Pre-Staining Protocol (Incorporation into the Gel)
This method involves adding the dye to the molten agarose before casting the gel. It is a simple and common technique.
-
Prepare Agarose Gel Solution:
-
Measure the appropriate amount of agarose powder and add it to a flask containing the required volume of 1X electrophoresis buffer (e.g., TAE or TBE). A typical concentration is 0.8% to 1.5% (w/v).
-
Heat the mixture in a microwave or on a hot plate with swirling until the agarose is completely dissolved.
-
-
Cool the Agarose:
-
Let the agarose solution cool to approximately 60-70°C. This is crucial to prevent damage to the dye.
-
-
Add this compound:
-
Add this compound stock solution to the molten agarose at the manufacturer's recommended dilution (typically 1:10,000).
-
Swirl the flask gently to ensure even distribution of the dye.
-
-
Cast the Gel:
-
Pour the agarose-dye mixture into a gel casting tray with the appropriate comb in place.
-
Allow the gel to solidify completely at room temperature.
-
-
Electrophoresis:
-
Place the solidified gel into the electrophoresis tank and add 1X electrophoresis buffer to cover the gel.
-
Load your nucleic acid samples mixed with loading buffer into the wells.
-
Run the gel at a constant voltage until the desired separation is achieved.
-
-
Visualization:
-
Visualize the gel using a UV transilluminator or a blue-light transilluminator compatible with the excitation and emission spectra of the dye.
-
References
- 1. Halogen-containing thiazole orange analogues – new fluorogenic DNA stains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYBR Green I - Wikipedia [en.wikipedia.org]
- 3. This compound | 195199-04-3 | Benchchem [benchchem.com]
- 5. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of PicoGreen Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syntheses and DNA-binding studies of a series of unsymmetrical cyanine dyes: structural influence on the degree of minor groove binding to natural DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Asymmetry: A Technical Guide to the Discovery and Development of Unsymmetrical Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
Unsymmetrical cyanine dyes, a vibrant class of organic molecules, have carved a significant niche in the landscape of biomedical research and diagnostics. Their unique photophysical properties, characterized by environmentally sensitive fluorescence and tunable spectral characteristics, have made them indispensable tools for cellular imaging, nucleic acid detection, and advanced microscopy techniques. This technical guide delves into the core aspects of unsymmetrical cyanine dyes, from their synthesis and photophysical characterization to their diverse applications, providing a comprehensive resource for professionals in the field.
The Genesis of Unsymmetrical Cyanines: A Departure from Symmetry
The history of cyanine dyes dates back to the mid-19th century, with early discoveries focusing on symmetrical structures.[1] These dyes, composed of two identical heterocyclic nuclei linked by a polymethine chain, were initially utilized as sensitizers in photographic emulsions. The realization that modifying the length of the polymethine chain could predictably tune the absorption wavelength was a significant breakthrough, leading to a wide array of colored dyes.[2]
The deliberate exploration of unsymmetrical cyanine dyes, where the two heterocyclic moieties are different, marked a pivotal evolution in cyanine chemistry. This structural asymmetry introduces a permanent dipole moment and alters the electronic distribution within the molecule, leading to distinct and often advantageous photophysical behaviors compared to their symmetrical counterparts.[3] A key feature of many unsymmetrical cyanines is their fluorogenic nature; they exhibit low fluorescence in solution but become highly fluorescent upon binding to macromolecules or in viscous environments.[4] This "light-up" property is fundamental to their utility as sensitive probes in biological systems.
Crafting Asymmetry: Synthesis of Unsymmetrical Cyanine Dyes
The synthesis of unsymmetrical cyanine dyes presents a greater challenge than that of their symmetrical analogs, primarily due to the potential for the formation of two symmetrical side products.[2] However, several strategies have been developed to favor the formation of the desired asymmetrical product, including solid-phase synthesis and modular approaches.[2][5]
General Synthetic Strategies
A common approach involves the condensation of two different heterocyclic quaternary salts. One salt typically contains an activated methyl group, while the other is converted into a reactive intermediate. The reaction conditions, such as the choice of base and solvent, are crucial for maximizing the yield of the unsymmetrical product.[6]
Another effective method is a stepwise approach where a hemicyanine intermediate is first synthesized from one of the heterocyclic precursors. This intermediate is then reacted with the second, different heterocyclic quaternary salt to yield the final unsymmetrical dye.[1] Solid-phase synthesis has emerged as a powerful technique to improve yields and simplify purification by anchoring one of the heterocyclic components to a resin.[2]
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of an Unsymmetrical Pentamethine Cyanine Dye
This protocol is adapted from the synthesis of asymmetrical cyanines containing a N-carboxypentyl group.[6]
Materials:
-
Quaternized heterocyclic ammonium salt with an activated methyl group (e.g., 2-methylbenzothiazolium derivative)
-
A second, different quaternized heterocyclic ammonium salt (e.g., indolium derivative)
-
Malondialdehyde dianil hydrochloride
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Absolute ethanol
Procedure:
-
Preparation of the Enamine Intermediate: A mixture of malondialdehyde dianil hydrochloride (1.2 equivalents) and the first quaternized heterocyclic ammonium salt (1.0 equivalent) in acetic anhydride is refluxed for 2 hours. The solution is then cooled to room temperature, and the solvent is removed by distillation. The crude product, primarily the enamine intermediate, is used in the next step without further purification.
-
Condensation to Form the Asymmetrical Dye: A mixture of the crude enamine intermediate, the second quaternized heterocyclic ammonium salt (1.0 equivalent), and anhydrous sodium acetate (2.1 equivalents) is refluxed in absolute ethanol under an inert atmosphere for 3 hours.
-
Purification: After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the pure unsymmetrical cyanine dye.
Protocol 2.2.2: Solid-Phase Synthesis of an Asymmetrical Monomethine Cyanine Dye
This protocol is a generalized representation of solid-phase synthesis strategies.[2]
Materials:
-
Merrifield resin
-
2-mercaptobenzothiazole
-
Methyl p-toluenesulfonate
-
A second, different heterocyclic quaternary salt with an activated methyl group (e.g., lepidinium salt)
-
Base (e.g., triethylamine)
-
Appropriate solvents (e.g., DMF, ethanol)
Procedure:
-
Resin Functionalization: 2-mercaptobenzothiazole is attached to the Merrifield resin.
-
Quaternization on Resin: The resin-bound benzothiazole is reacted with methyl p-toluenesulfonate to form the N-methyl-benzothiazole salt on the solid support.
-
Condensation and Cleavage: The resin-bound quaternary salt is condensed with the second heterocyclic quaternary salt in the presence of a base. The resulting unsymmetrical cyanine dye is then cleaved from the resin.
-
Purification: The cleaved dye is purified, often with higher purity and in better yield compared to solution-phase synthesis due to the ease of removing excess reagents and byproducts by washing the resin.
The Photophysical Landscape of Unsymmetrical Cyanines
The defining characteristic of unsymmetrical cyanine dyes is their rich and tunable photophysical behavior. Key parameters include their absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields.
Quantitative Photophysical Data
The following tables summarize the photophysical properties of a selection of unsymmetrical cyanine dyes, providing a comparative overview.
Table 1: Photophysical Properties of Selected Unsymmetrical Monomethine Cyanine Dyes
| Dye Name | Heterocycle 1 | Heterocycle 2 | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| TO (Thiazole Orange) | Benzothiazole | Quinoline | 509 | 533 | 70,000 | <0.01 (free), ~0.4 (bound to DNA) | [4] |
| BOXTO | Benzoxazole | Quinoline | 515 (bound to DNA) | ~530 (bound to DNA) | - | 0.52 (bound to DNA) | [7] |
| BETO | Benzothiazole | Quinoline | 515 (bound to DNA) | ~530 (bound to DNA) | - | - | [7] |
Table 2: Photophysical Properties of Selected Unsymmetrical Pentamethine Cyanine Dyes
| Dye Name | Heterocycle 1 | Heterocycle 2 | Solvent | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Stokes Shift (nm) | Reference |
| Dye 4 | Indolium | Benzothiazolium | Chloroform | 651 | 668 | 1.8 x 10⁵ | 17 | [6] |
| Dye 5 | Indolium | Benzothiazolium | Chloroform | 651 | 668 | 2.0 x 10⁵ | 17 | [6] |
| Dye 7 | Indolium | Benzothiazolium | Chloroform | 651 | 668 | 1.9 x 10⁵ | 17 | [6] |
Applications in Research and Drug Development
The unique properties of unsymmetrical cyanine dyes have led to their widespread adoption in various scientific disciplines.
Nucleic Acid Staining
A primary application of unsymmetrical cyanine dyes is as highly sensitive stains for DNA and RNA.[4] Dyes like Thiazole Orange (TO) exhibit a dramatic increase in fluorescence quantum yield upon binding to nucleic acids, allowing for their detection with high signal-to-noise ratios.[4] The binding mechanism can vary, with some dyes intercalating between base pairs and others binding to the minor groove.[1][8]
Förster Resonance Energy Transfer (FRET)
Unsymmetrical cyanine dyes can serve as either donors or acceptors in FRET-based assays.[6] FRET is a powerful technique for measuring molecular proximity and interactions. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor fluorophores, making it a "molecular ruler".
Super-Resolution Microscopy
The development of super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), has enabled imaging beyond the diffraction limit of light. Certain cyanine dyes, including some unsymmetrical variants, can be induced to "blink" or photoswitch between fluorescent and dark states. This property is exploited in STORM to temporally separate the emission of individual molecules, allowing for their precise localization and the reconstruction of a high-resolution image.
Conclusion
Unsymmetrical cyanine dyes represent a versatile and powerful class of molecular probes. Their development has been driven by the need for more sensitive and specific tools in biological and biomedical research. From their initial discovery to their current use in cutting-edge applications like super-resolution microscopy, these asymmetrical molecules continue to shed light on the intricate workings of the biological world. The ongoing exploration of new synthetic routes and the rational design of novel unsymmetrical cyanines with tailored properties promise to further expand their impact in science and medicine.
References
- 1. Groove-binding unsymmetrical cyanine dyes for staining of DNA: dissociation rates in free solution and electrophoresis gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unsymmetrical cyanine dyes: Topics by Science.gov [science.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanine Dyes as Intercalating Agents: Kinetic and Thermodynamic Studies on the DNA/Cyan40 and DNA/CCyan2 Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dye 937 in Agarose Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye 937 is an asymmetrical cyanine dye utilized for the detection of nucleic acids in agarose gel electrophoresis.[1][2] As a member of the cyanine dye family, it serves as a fluorescent stain for DNA, enabling visualization under appropriate illumination. These dyes are of significant interest in bioimaging and molecular biology due to their fluorescent properties. This document provides a detailed protocol for the use of this compound in agarose gel electrophoresis, based on established methodologies for similar nucleic acid stains. It is important to note that specific performance data for this compound, such as excitation and emission spectra, are not widely published. Therefore, the following protocols are provided as a general guideline and may require optimization for specific experimental conditions.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides a template for the types of photophysical properties that are critical for its effective use. Researchers should aim to determine these properties for their specific batch and experimental setup. For comparison, typical data for a common alternative, Ethidium Bromide, is provided.
| Property | This compound | Ethidium Bromide (for comparison) |
| CAS Number | 195199-04-3 | 1239-45-8 |
| Molecular Formula | C32H37IN4S | C21H20BrN3 |
| Excitation Maxima (nm) | Data not available; likely in the blue-green range for cyanine dyes. | 518 (with DNA) |
| Emission Maxima (nm) | Data not available; likely in the green-orange range for cyanine dyes. | 605 (with DNA) |
| Sensitivity | Data not available | 1-5 ng/band |
| Safety | Handle with care as a potential mutagen; specific data not available. | Known mutagen and carcinogen.[3] |
Experimental Protocols
This section details the protocols for preparing and running an agarose gel, staining with this compound, and visualizing the nucleic acid bands.
Materials
-
Agarose (electrophoresis grade)
-
Running buffer (e.g., 1X TAE or 1X TBE)
-
This compound stock solution (concentration to be determined empirically, typically 10,000X in DMSO or water)
-
DNA samples
-
DNA ladder (molecular weight marker)
-
6X Loading Dye
-
Gel casting tray and combs
-
Electrophoresis power supply and chamber
-
UV or blue light transilluminator
-
Personal protective equipment (gloves, lab coat, eye protection)
Protocol 1: Pre-casting Staining Method
This method involves adding this compound to the molten agarose before casting the gel. It is a common and convenient method.
-
Prepare Agarose Gel Solution:
-
For a 1% agarose gel, weigh 1 gram of agarose and add it to 100 mL of 1X running buffer in a flask.[4]
-
The percentage of agarose can be adjusted based on the expected size of the DNA fragments (0.7% for large fragments, up to 2% for small fragments).[5]
-
Heat the mixture in a microwave until the agarose is completely dissolved. Swirl the flask occasionally to ensure even mixing.[4]
-
-
Cool and Add this compound:
-
Let the agarose solution cool to approximately 50-60°C. This is crucial to avoid warping the gel casting tray.[6]
-
Add this compound stock solution to the molten agarose. The optimal final concentration needs to be determined, but a starting point is a 1:10,000 dilution of the stock solution.
-
Gently swirl the flask to mix the dye evenly.
-
-
Cast the Gel:
-
Place the comb in the gel casting tray.
-
Pour the agarose solution into the tray and allow it to solidify at room temperature for 20-30 minutes.[4]
-
-
Load Samples and Run Electrophoresis:
-
Once the gel is solid, place it in the electrophoresis chamber and cover it with 1X running buffer.
-
Mix your DNA samples with 6X loading dye.
-
Carefully load the DNA samples and a DNA ladder into the wells.[7]
-
Connect the electrophoresis chamber to the power supply and run the gel at an appropriate voltage (e.g., 90-120V) until the loading dye has migrated a sufficient distance.[7]
-
-
Visualize DNA:
-
After electrophoresis, carefully remove the gel from the chamber.
-
Place the gel on a UV or blue light transilluminator to visualize the DNA bands. The choice of transilluminator will depend on the excitation spectrum of this compound.
-
Protocol 2: Post-staining Method
This method involves staining the gel after electrophoresis. It can sometimes result in lower background fluorescence.
-
Prepare and Run Agarose Gel:
-
Prepare and run an agarose gel with your DNA samples as described in steps 1 and 4 of the pre-casting method, but do not add this compound to the gel or running buffer.
-
-
Prepare Staining Solution:
-
In a suitable container, prepare a staining solution by diluting the this compound stock solution in 1X running buffer or deionized water. A 1:10,000 dilution is a good starting point. Prepare enough solution to fully submerge the gel.
-
-
Stain the Gel:
-
After electrophoresis, carefully place the gel into the staining solution.
-
Incubate for 15-30 minutes with gentle agitation. The optimal staining time may need to be determined experimentally.
-
-
(Optional) Destaining:
-
If the background fluorescence is high, you can destain the gel by incubating it in deionized water for 10-30 minutes with gentle agitation.
-
-
Visualize DNA:
-
Place the gel on a UV or blue light transilluminator to visualize the DNA bands.
-
Mandatory Visualizations
Experimental Workflow for Agarose Gel Electrophoresis
Caption: Workflow for agarose gel electrophoresis using this compound.
Logical Relationship of Staining Methods
Caption: Choice of staining protocols for nucleic acid detection.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment: Always wear gloves, a lab coat, and eye protection.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area.[8]
-
Waste Disposal: Dispose of gels and solutions containing the dye in accordance with local regulations for chemical waste.[8] Although some newer dyes are considered safer alternatives to ethidium bromide, the mutagenic and cytotoxic properties of this compound are not well-documented.[3][9] Therefore, it is prudent to handle it as a potential mutagen.
Conclusion
This compound offers a potential alternative for nucleic acid visualization in agarose gel electrophoresis. The protocols provided here serve as a starting point for its use. Due to the lack of specific data, researchers are encouraged to perform initial optimization experiments to determine the ideal dye concentration, staining times, and visualization equipment for their specific needs. As with all laboratory procedures, adherence to safety guidelines is paramount.
References
- 1. This compound | cyanine dye | CAS 195199-04-3 | 花菁染料 | 美国InvivoChem [invivochem.cn]
- 2. This compound - Immunomart [immunomart.com]
- 3. Are there safer alternatives to ethidium bromide? | AAT Bioquest [aatbio.com]
- 4. Agarose Gel Electrophoresis [protocols.io]
- 5. Agarose gel electrophoresis (basic method) [methodbook.net]
- 6. bento.bio [bento.bio]
- 7. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 8. img.ssww.com [img.ssww.com]
- 9. biotium.com [biotium.com]
Application Notes and Protocols for Fluorescent Staining of Polyacrylamide Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorescent Protein Staining in Polyacrylamide Gels
Fluorescent staining has emerged as a highly sensitive and quantitative method for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE).[1][2] This technique offers significant advantages over traditional colorimetric staining methods like Coomassie Brilliant Blue and silver staining, including a broader linear dynamic range, higher sensitivity, and compatibility with downstream applications such as mass spectrometry.[3][4] Fluorescent stains are designed for use in both one-dimensional (1D) and two-dimensional (2D) PAGE.[1] The underlying principle of fluorescent dye staining involves the non-covalent binding of a fluorescent dye to proteins within the gel matrix.[2] Upon excitation with a specific wavelength of light, the dye fluoresces, allowing for the detection and quantification of the protein bands.[2]
This document provides a detailed protocol for a widely used fluorescent stain, SYPRO Ruby, which is known for its high sensitivity and broad linear range of detection.[5][6][7]
Quantitative Data Summary
The selection of a protein stain is often guided by its performance characteristics. The following table summarizes the key quantitative data for SYPRO Ruby protein gel stain, a representative high-sensitivity fluorescent dye.
| Parameter | Value | Reference |
| Limit of Detection | 0.25 to 1 ng of protein | [7][8] |
| Linear Dynamic Range | Over three orders of magnitude | [5][6][7] |
| Excitation Wavelengths | ~300 nm (UV) and ~470 nm (blue light) | [3] |
| Emission Wavelength | ~610 nm | [5] |
Experimental Protocol: SYPRO Ruby Staining for Polyacrylamide Gels
This section details two common protocols for staining polyacrylamide gels with SYPRO Ruby: a basic overnight protocol for maximum sensitivity and a rapid 90-minute protocol for quicker results.[7][8]
Materials
-
SYPRO Ruby protein gel stain
-
Fixing Solution: 50% methanol, 7% acetic acid
-
Washing Solution: 10% methanol, 7% acetic acid
-
Ultrapure water
-
Clean polypropylene staining trays
-
Orbital shaker
-
Fluorescence imaging system (e.g., UV or blue-light transilluminator, laser-based scanner)
Basic Overnight Staining Protocol (for Highest Sensitivity)
This protocol is recommended for achieving the maximum signal and the widest linear dynamic range.[7][8]
-
Fixation:
-
Immediately after electrophoresis, place the polyacrylamide gel in a clean staining tray.
-
Add a sufficient volume of Fixing Solution to completely immerse the gel (approximately 10 times the gel volume).
-
Incubate on an orbital shaker for 30 minutes.
-
Discard the fixing solution and repeat the fixation step with fresh solution for another 30 minutes.[7][8]
-
-
Staining:
-
Decant the fixing solution.
-
Add enough SYPRO Ruby protein gel stain to fully cover the gel (approximately 10 times the gel volume).[9]
-
Incubate on an orbital shaker overnight (for at least 3 hours to overnight).[5][6][7] For optimal results, protect the gel from light during this step by covering the staining tray with aluminum foil.[5][6]
-
-
Washing:
-
Imaging:
-
Image the gel using a fluorescence imager with appropriate excitation and emission filters (e.g., UV or blue-light excitation and a >610 nm emission filter).[5]
-
Rapid Staining Protocol (90 Minutes)
This protocol is suitable for routine analysis and provides excellent results in a shorter time frame.[7][8]
-
Fixation:
-
Staining:
-
Decant the fixing solution.
-
Add SYPRO Ruby protein gel stain (at least 10 times the gel volume).[9]
-
Incubate on an orbital shaker for 30-60 minutes at room temperature. For an accelerated protocol, the gel can be microwaved in the stain until the solution is warm, followed by a short incubation.[7][8]
-
-
Washing:
-
Imaging:
-
Image the gel using a suitable fluorescence imager.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for fluorescent staining of polyacrylamide gels.
Caption: General workflow for fluorescent protein staining of polyacrylamide gels.
References
- 1. Fluorescent Protein Gel and Membrane Stains | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 3. bio-rad.com [bio-rad.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. uab.edu [uab.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. abpbio.com [abpbio.com]
Application Notes and Protocols for Dye 937 in DNA Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye 937 is a substituted unsymmetrical cyanine dye specifically useful for the detection of DNA in electrophoretic gels.[1][2] As a member of the cyanine dye family, it exhibits low intrinsic fluorescence in its unbound state but shows a significant increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA).[3] This property makes it a valuable tool for the sensitive detection and quantification of DNA fragments separated by agarose or polyacrylamide gel electrophoresis. These application notes provide detailed protocols for the use of this compound and present its performance characteristics in a clear, comparative format.
Principle of DNA Detection
Cyanine dyes, including this compound, are known to interact with nucleic acids, primarily through intercalation or minor groove binding.[3] In an unbound state in an aqueous solution, the dye molecule can freely rotate, which leads to non-radiative decay of its excited state and thus, very low fluorescence. Upon binding to DNA, the molecule's conformation is restricted, leading to a substantial increase in fluorescence emission.[3] The intensity of the fluorescence is directly proportional to the amount of DNA present, allowing for quantitative analysis.
Comparison with Other Common DNA Stains
To provide context for the utility of this compound, the following table compares its general characteristics with other widely used DNA stains.
| Feature | This compound (Illustrative) | Ethidium Bromide (EtBr) | SYBR® Gold | SYBR® Green I |
| Sensitivity | High (sub-nanogram) | Moderate (1-5 ng)[4] | Very High (<25 pg)[5] | High (~60 pg)[5] |
| Safety | Presumed safer than EtBr | Known mutagen and carcinogen[4][6] | Considered a safer alternative[6] | Considered a safer alternative[6] |
| Method | Pre-staining or Post-staining | Pre-staining or Post-staining[4] | Primarily Post-staining | Pre-staining or Post-staining[6] |
| UV Damage to DNA | Minimized with blue light excitation | Yes, with UV transillumination[4] | Minimized with blue light excitation[5] | Minimized with blue light excitation[5] |
| Disposal | Check local regulations | Hazardous waste[7] | Generally non-hazardous[7] | Generally non-hazardous[7] |
Experimental Protocols
Protocol 1: Pre-staining Method for Agarose Gel Electrophoresis
This method involves adding this compound directly to the molten agarose and the electrophoresis running buffer.
Reagents and Materials:
-
This compound (10,000X stock solution in DMSO)
-
Agarose
-
1X TAE or TBE buffer
-
DNA samples and DNA ladder
-
Gel casting equipment
-
Electrophoresis system
-
Blue light or UV transilluminator
Procedure:
-
Prepare the Agarose Gel:
-
For a 1% agarose gel, add 1 g of agarose to 100 mL of 1X TAE or TBE buffer in a flask.
-
Microwave until the agarose is completely dissolved.[8]
-
Allow the solution to cool to approximately 50-60°C.
-
-
Add this compound:
-
Add 10 µL of the 10,000X this compound stock solution to the 100 mL of molten agarose (for a final concentration of 1X).
-
Swirl the flask gently to mix the dye evenly.
-
-
Cast the Gel:
-
Pour the agarose solution containing this compound into a gel casting tray with the appropriate comb.
-
Allow the gel to solidify completely at room temperature for 20-30 minutes.[8]
-
-
Prepare the Running Buffer:
-
Prepare the required volume of 1X TAE or TBE buffer. Add this compound to the running buffer to a final concentration of 1X.
-
-
Run the Gel:
-
Place the solidified gel in the electrophoresis tank and add the 1X running buffer containing this compound until the gel is submerged.
-
Carefully load your DNA samples and a DNA ladder into the wells.
-
Run the gel at an appropriate voltage (e.g., 80-120 V) until the loading dye has migrated to the desired distance.
-
-
Visualize and Quantify:
-
Carefully remove the gel from the electrophoresis tank.
-
Visualize the DNA bands using a blue light or UV transilluminator.
-
Capture the gel image using a gel documentation system.
-
Quantify the DNA bands using the software by comparing the fluorescence intensity of the sample bands to the bands of the DNA ladder with known concentrations.
-
Protocol 2: Post-staining Method for Agarose Gel Electrophoresis
This method involves staining the gel after the electrophoresis is complete. This can result in a lower background signal.
Reagents and Materials:
-
This compound (10,000X stock solution in DMSO)
-
1X TAE or TBE buffer
-
Staining container (plastic is recommended to avoid dye adsorption)
-
Blue light or UV transilluminator
Procedure:
-
Perform Electrophoresis:
-
Prepare and run an agarose gel with your DNA samples and ladder as per standard protocols without any added dye.
-
-
Prepare the Staining Solution:
-
In a suitable container, dilute the 10,000X this compound stock solution 10,000-fold in 1X TAE or TBE buffer to create a 1X staining solution. Prepare enough solution to fully submerge the gel.
-
-
Stain the Gel:
-
Carefully place the gel in the staining solution.
-
Incubate at room temperature for 15-30 minutes with gentle agitation. Protect the staining container from light.
-
-
(Optional) Destaining:
-
For a lower background, the gel can be briefly rinsed with deionized water.
-
-
Visualize and Quantify:
-
Visualize the DNA bands using a blue light or UV transilluminator.
-
Capture the gel image and quantify the DNA bands as described in the pre-staining protocol.
-
Data Presentation
The following table represents illustrative data for the quantification of a DNA standard using this compound and a gel documentation system.
| DNA Standard Concentration (ng/µL) | Band Volume (Arbitrary Units) | Fluorescence Intensity (Arbitrary Units) |
| 50 | 1000 | 50,000 |
| 25 | 995 | 25,500 |
| 12.5 | 1010 | 12,800 |
| 6.25 | 990 | 6,300 |
| 3.125 | 1005 | 3,200 |
| 1.56 | 998 | 1,650 |
| Linear Range | - | ~1.5 ng to 50 ng |
Note: This data is for illustrative purposes to demonstrate the expected linear relationship between DNA concentration and fluorescence intensity.
Visualizations
Caption: Experimental workflow for DNA quantification using this compound.
Caption: Simplified mechanism of this compound fluorescence upon binding to DNA.
References
- 1. adooq.com [adooq.com]
- 2. This compound | 195199-04-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. DNA Stains for Gel Electrophoresis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ocs.umich.edu [ocs.umich.edu]
- 8. Agarose Gel Electrophoresis [protocols.io]
Application of Near-Infrared Dyes in Cancer Cell Line Research
Note: Extensive research did not yield specific information on a compound named "Dye 937." The following application notes and protocols are based on the well-documented applications of near-infrared (NIR) heptamethine cyanine dyes, such as IR-780, which are commonly used in cancer cell line research for their tumor-targeting properties and cytotoxic effects. These dyes serve as a relevant proxy for the requested information.
Introduction
Near-infrared (NIR) dyes, particularly heptamethine cyanine dyes, are a class of fluorescent compounds with absorption and emission maxima in the NIR spectrum (700-1000 nm). This property allows for deep tissue penetration of light, making them ideal for both in vitro and in vivo cancer research. These dyes exhibit a remarkable preferential accumulation in cancer cells, primarily within the mitochondria, leading to various cellular responses that can be harnessed for therapeutic and diagnostic purposes. Their applications in cancer cell line research are multifaceted, ranging from cell imaging and tracking to inducing cell death through photodynamic or photothermal therapy and acting as vehicles for targeted drug delivery.
The selective uptake of these dyes by cancer cells is attributed to several factors, including the higher mitochondrial membrane potential in cancer cells compared to normal cells and the overexpression of organic anion-transporting polypeptides (OATPs) on the cancer cell surface.[1][2][3] Upon accumulation, these dyes can induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and induction of apoptosis.[1][4]
Mechanism of Action & Signaling Pathway
The primary mechanism of action for many tumor-targeting NIR dyes involves their accumulation in the mitochondria, leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway.
-
Mitochondrial Targeting: Lipophilic cationic NIR dyes are driven to accumulate in the mitochondrial matrix by the high negative mitochondrial membrane potential characteristic of cancer cells.[1][5]
-
ROS Generation: Upon accumulation, and particularly when excited by light of the appropriate wavelength (in the case of photodynamic therapy), these dyes can generate high levels of reactive oxygen species (ROS).[4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The excessive ROS and direct effects of the dye can lead to the opening of the mitochondrial permeability transition pore (mPTP) and MOMP.
-
Apoptosome Formation & Caspase Activation: This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase in the intrinsic pathway.
-
Executioner Caspase Activation: Caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, leading to apoptosis.
Figure 1: Simplified signaling pathway of NIR dye-induced apoptosis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of NIR dyes on various cancer cell lines.
Table 1: IC50 Values of NIR Dyes in Cancer Cell Lines
| Dye | Cancer Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| IR-780 | A549 (Lung) | MTT | ~10 | 72 | [1] |
| IR-780 | MCF-7 (Breast) | MTT | ~15 | 72 | [1] |
| MitDt-1 | NCI-H460 (Lung) | Not Specified | Not Specified | Not Specified | [5] |
| MitDt-1 | MCF-7 (Breast) | Not Specified | Not Specified | Not Specified | [5] |
| ICG | MCF-7 (Breast) | Trypan Blue | ~75 | Not Specified | [6] |
Table 2: Effects of NIR Dyes on Mitochondrial Membrane Potential (ΔΨm) and Cell Cycle
| Dye | Cancer Cell Line | Effect on ΔΨm | Cell Cycle Arrest Phase | Reference |
| Cy-5b (0.7 µM) | A549 (Lung) | 26.2% of cells with depolarized mitochondria | Not Specified | [7] |
| ICG (with PDT) | MCF-7 (Breast) | Not Specified | G1 Phase | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the NIR dye on cancer cells by measuring their metabolic activity.
Workflow:
Figure 2: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
NIR Dye stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
Treatment: Prepare serial dilutions of the NIR dye in culture medium. Remove the old medium from the wells and add 100 µL of the dye-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the NIR dye for the desired time. Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and collect all cells, including those in the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Workflow:
Figure 4: Workflow for cell cycle analysis using PI staining.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the NIR dye and harvest as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[12]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS to remove any residual ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Conclusion
While specific data for a "this compound" is not available in the public domain, the applications of analogous near-infrared dyes in cancer cell line research are well-established and provide a strong framework for experimental design. These dyes are powerful tools for investigating cancer cell biology, offering insights into mitochondrial function, cell death pathways, and cell cycle regulation. The protocols provided herein serve as a comprehensive guide for researchers to explore the potential of such compounds in their own studies.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors [frontiersin.org]
- 4. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
In-Depth Analysis of DNA Methylation: Application Notes for the Methyl-FloSS Technique
A Novel Fluorescent Approach to Quantify DNA Methylation Density
In the field of epigenetics, the analysis of DNA methylation is crucial for understanding gene regulation in normal development and disease. While the specific term "Dye 937" does not correspond to a recognized reagent in current epigenetic literature, this document details the application of a functionally analogous and powerful technique: Methylation through Fluorescence of a Single Strand (Methyl-FloSS) . This method utilizes the fluorescent dye Cyanine 5 (Cy5) , incorporated as a dCTP analog, to provide a quantitative measure of DNA methylation density. These application notes are intended for researchers, scientists, and drug development professionals seeking a robust and high-throughput method for DNA methylation analysis.
The Methyl-FloSS technique offers a sensitive and quantitative alternative to traditional methods like methylation-specific PCR (MSP) and bisulfite sequencing. It overcomes the bias of primer/probe sequences inherent in MSP and avoids the labor-intensive cloning and sequencing steps of bisulfite sequencing[1]. The core principle of Methyl-FloSS lies in the incorporation of fluorescently labeled nucleotides (Cy5-dCTP) into a single strand of DNA, where the fluorescence intensity is directly proportional to the methylation density of the region of interest[1].
Core Principles
The Methyl-FloSS workflow is initiated with the standard bisulfite treatment of genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequently, the region of interest is amplified via PCR using a specific set of primers. A key feature of this PCR is the use of a forward primer conjugated with a 5' phosphate group and a nucleotide mix containing Cy5-labeled dCTP.
Following amplification, the double-stranded PCR product is subjected to enzymatic digestion by lambda exonuclease. This enzyme selectively degrades the 5'-phosphorylated strand, leaving the newly synthesized, Cy5-labeled single strand intact. The fluorescence of this remaining strand is then measured. Since Cy5-dCTP is incorporated at positions of methylated cytosines (which were not converted to uracil), the intensity of the fluorescent signal provides a quantitative measure of the methylation density within the amplified region.
To standardize the results, a Fluorescence Density Score (FDS) is calculated. This score normalizes the fluorescence intensity to the DNA concentration and is benchmarked against fully methylated and unmethylated controls[1].
Applications in Research and Drug Development
The Methyl-FloSS technique is particularly valuable for:
-
Quantitative analysis of promoter methylation: Accurately determining the methylation status of tumor suppressor gene promoters in cancer research[1].
-
High-throughput screening: The multi-well format compatibility makes it suitable for screening large numbers of samples for epigenetic biomarkers.
-
Evaluating epigenetic drug efficacy: Assessing the demethylating effects of drugs like 5-aza-2'-deoxycytidine (DAC) by observing changes in the FDS[1].
-
Clinical diagnostics: The potential for clear segregation between methylated and unmethylated samples offers promise for diagnostic applications in diseases like acute myeloid leukemia (AML)[1].
Data Presentation
The quantitative output of the Methyl-FloSS assay is the Fluorescence Density Score (FDS). The following table illustrates the expected results from a dose-response experiment using the demethylating agent 5-aza-2'-deoxycytidine (DAC) on the p15INK4B promoter in the KG-1a cell line, as described in the literature[1].
| Treatment Group (DAC Concentration) | Expected Fluorescence Density Score (FDS) | Interpretation |
| 0 nM (Control) | High | High methylation density |
| 10 nM | Intermediate-High | Partial demethylation |
| 100 nM | Intermediate-Low | Significant demethylation |
| 1 µM | Low | Substantial demethylation |
Experimental Protocols
Protocol 1: Bisulfite Conversion of Genomic DNA
-
Starting Material: Begin with 500 ng to 1 µg of high-quality genomic DNA.
-
Bisulfite Conversion Kit: Utilize a commercial bisulfite conversion kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit) and follow the manufacturer's instructions.
-
Incubation: The core step involves incubation of the DNA with the bisulfite reagent at a specific temperature and for a set duration to ensure complete conversion of unmethylated cytosines to uracil.
-
Purification: After conversion, the DNA is desulfonated and purified using the columns provided in the kit.
-
Elution: Elute the bisulfite-converted DNA in 10-20 µL of the kit's elution buffer.
-
Quantification: Determine the concentration of the converted DNA using a fluorometric method (e.g., Qubit).
Protocol 2: PCR Amplification with Cy5-dCTP Incorporation
-
Primer Design: Design PCR primers that are independent of the methylation status of the CpG sites within the target region. The forward primer must be synthesized with a 5' phosphate group.
-
PCR Reaction Mix (25 µL):
-
Bisulfite-converted DNA: 1-2 µL (10-50 ng)
-
10x PCR Buffer: 2.5 µL
-
dNTP mix (10 mM each dATP, dGTP, dTTP; 5 mM dCTP): 0.5 µL
-
Cy5-dCTP (1 mM): 0.5 µL
-
5' Phosphorylated Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to 25 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35-40 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 7 minutes
-
-
Verification: Run 5 µL of the PCR product on a 2% agarose gel to confirm the amplification of a single product of the expected size.
Protocol 3: Lambda Exonuclease Digestion
-
Reaction Setup (50 µL):
-
PCR Product: 20 µL
-
10x Lambda Exonuclease Reaction Buffer: 5 µL (Final concentration: 67 mM Glycine-KOH, pH 9.4, 2.5 mM MgCl2)
-
Lambda Exonuclease (5 U/µL): 1 µL (5 Units)
-
Nuclease-free water: 24 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Enzyme Inactivation: Heat the reaction at 75°C for 10 minutes to inactivate the exonuclease.
Protocol 4: Fluorescence Quantification and FDS Calculation
-
DNA Quantification: After exonuclease digestion, quantify the concentration of the single-stranded DNA using a fluorometric assay (e.g., Qubit ssDNA Assay).
-
Fluorescence Measurement: Transfer the remaining sample to a black 96-well plate. Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~649 nm and an emission wavelength of ~670 nm for Cy5.
-
Fluorescence Density Score (FDS) Calculation:
-
Normalization: For each sample, divide the raw fluorescence intensity by the ssDNA concentration to obtain a normalized fluorescence value.
-
FDS Calculation:
-
FDS = (Normalized Fluorescence of Sample - Normalized Fluorescence of Negative Control) / (Normalized Fluorescence of Positive Control - Normalized Fluorescence of Negative Control)
-
Negative Control: A fully unmethylated DNA sample for the target region.
-
Positive Control: A fully methylated DNA sample for the target region (can be generated by in vitro methylation with SssI methyltransferase).
-
-
Visualizations
Methyl-FloSS Experimental Workflow
References
Application Note: DNA Staining of U937 Cells with Dye 937
Introduction
The U937 cell line, derived from a human histiocytic lymphoma, is a widely used in vitro model for studying monocyte and macrophage biology.[1][2][3] These non-adherent, round cells grow in suspension and can be induced to differentiate into mature macrophages, making them invaluable for research in immunology, oncology, and drug development.[1][2][4] Key areas of study involving U937 cells include cell signaling, differentiation, phagocytosis, and apoptosis.[2][3]
Dye 937 is a novel fluorescent nucleic acid stain designed for the quantitative analysis of DNA content in fixed and permeabilized cells. Its mechanism involves intercalating with double-stranded DNA, emitting a strong fluorescent signal directly proportional to the cell's DNA content. This characteristic makes this compound an excellent tool for cell cycle analysis by flow cytometry and for visualizing nuclear morphology via fluorescence microscopy.
Principle of DNA Staining with this compound
This compound is a membrane-impermeant fluorochrome that specifically binds to DNA. For accurate cell cycle analysis, cells must first be fixed to preserve their cellular structure and then permeabilized to allow the dye to enter and stain the nucleus. Treatment with RNase A is crucial to eliminate any non-specific binding to double-stranded RNA, ensuring that the fluorescence intensity correlates directly with the DNA content. This stoichiometric binding allows for the clear distinction between different phases of the cell cycle (G0/G1, S, and G2/M) based on the measured fluorescence intensity.[5]
Quantitative Data and Specifications
The following tables provide essential quantitative data for the successful application of this compound.
Table 1: this compound Specifications (Hypothetical)
| Property | Value |
| Excitation (Max) | 535 nm |
| Emission (Max) | 617 nm |
| Molecular Weight | ~668.4 Da |
| Mechanism | DNA Intercalator |
| Applications | Cell Cycle Analysis, Nuclear Visualization |
| Instrument Compatibility | Flow Cytometers (e.g., equipped with a 488 nm or 532 nm laser), Fluorescence Microscopes (e.g., Rhodamine/Red filter) |
Table 2: U937 Cell Culture and Harvest Parameters
| Parameter | Recommendation |
| Growth Medium | RPMI-1640 + 10% FBS + 2 mM L-glutamine.[1][6] |
| Culture Conditions | 37°C, 5% CO2 in a humidified incubator.[1][2] |
| Seeding Density | 1 x 10^5 cells/mL.[1][2] |
| Subculturing | Dilute cell suspension to seeding density every 2-3 days. |
| Doubling Time | Approximately 36 hours.[1][2] |
| Cell Harvest | Centrifuge at 200 x g for 5 minutes.[7][8] |
| Required Cell Number | 1 x 10^6 cells per sample for flow cytometry.[7][9] |
Table 3: Staining Protocol Parameters for Flow Cytometry
| Parameter | Concentration / Time |
| Fixation (70% Ethanol) | At least 2 hours at 4°C.[7][8] |
| RNase A Concentration | 100 µg/mL.[5] |
| This compound Staining Solution | 50 µg/mL |
| Incubation Time | 30 minutes at room temperature.[10] |
| Incubation Conditions | Protected from light.[8][9] |
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis of U937 Cells using this compound and Flow Cytometry
This protocol details the steps for preparing, fixing, and staining U937 cells for cell cycle analysis.
Materials:
-
U937 cells in suspension culture
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol, ice-cold
-
This compound Staining Solution (50 µg/mL this compound, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes (e.g., 12 x 75 mm polystyrene tubes)
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 U937 cells from the culture flask. Centrifuge the cell suspension at 200 x g for 5 minutes.[7][8]
-
Washing: Aspirate the supernatant carefully. Resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol drop-wise to the tube. This prevents cell clumping.[10]
-
Incubation for Fixation: Incubate the cells in ethanol for at least 2 hours at 4°C. For long-term storage, cells can be kept at -20°C for several weeks.[7][10]
-
Rehydration: Centrifuge the fixed cells at 200 x g for 10 minutes. Decant the ethanol and resuspend the pellet in 3 mL of cold PBS.
-
Staining: Centrifuge again at 200 x g for 10 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of this compound Staining Solution.
-
Incubation for Staining: Incubate the tubes for 30 minutes at room temperature, protected from light.[10]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[5]
Protocol 2: Visualization of Nuclear Morphology in U937 Cells
This protocol is for staining U937 cells to observe nuclear morphology, which is useful for identifying apoptotic cells.
Materials:
-
U937 cells
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
This compound Staining Solution (as above)
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Cell Preparation: Harvest 0.5 x 10^6 cells by centrifugation (200 x g, 5 min).
-
Fixation: Resuspend cells in 1 mL of 4% PFA and incubate for 15 minutes at room temperature.
-
Washing: Centrifuge cells, discard the PFA, and wash twice with 1 mL of PBS.
-
Staining: Resuspend the cell pellet in 200 µL of this compound Staining Solution. Incubate for 20 minutes at room temperature, protected from light.
-
Mounting: Centrifuge the stained cells, remove the supernatant, and resuspend the pellet in a small volume (20-30 µL) of PBS.
-
Visualization: Pipette 10 µL of the cell suspension onto a microscope slide, place a coverslip over it, and seal. Examine under a fluorescence microscope using a red filter set.
Visualizations and Diagrams
Workflow for Cell Cycle Analysis
Caption: Experimental workflow for U937 cell cycle analysis using this compound.
p53-Mediated Apoptosis Pathway
References
- 1. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]
- 2. U937 Cells [cytion.com]
- 3. U937 (cell line) - Wikipedia [en.wikipedia.org]
- 4. Generation and characterization of U937-TR: a platform cell line for inducible gene expression in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. bcrj.org.br [bcrj.org.br]
- 7. kumc.edu [kumc.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. DNA Staining for Cell Cycle Analysis | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols for Live-Cell DNA Visualization with Dye 937
Disclaimer: Information regarding the direct application of Dye 937 in live-cell imaging is limited. The following protocols and data are based on the general properties of unsymmetrical cyanine dyes and may require optimization for this compound.
Introduction
This compound is an unsymmetrical cyanine dye, a class of molecules known for their utility in nucleic acid detection.[1] While primarily documented for use in electrophoretic gel staining, its structural characteristics suggest potential for live-cell DNA imaging. Unsymmetrical cyanine dyes typically exhibit low fluorescence in solution and a significant increase in quantum yield upon binding to DNA, making them suitable for high-contrast imaging of nuclear structures.[2][3] These dyes often bind to the minor groove of the DNA helix.[2][3][4] This document provides an overview of the inferred properties of this compound and detailed protocols for its application in live-cell imaging for DNA visualization.
Product Information
| Property | Description |
| Product Name | This compound |
| CAS Number | 195199-04-3 |
| Molecular Weight | 636.6 g/mol |
| Chemical Class | Substituted Unsymmetrical Cyanine Dye |
| Primary Application | Detection of DNA in electrophoretic gels |
| Inferred Live-Cell Application | Live-cell DNA visualization |
Key Features and Applications
Inferred Advantages for Live-Cell Imaging:
-
High Signal-to-Noise Ratio: Like other unsymmetrical cyanine dyes, this compound is expected to have a low fluorescence background in the cytoplasm and show a significant increase in fluorescence upon binding to DNA in the nucleus.
-
Good Photostability: Some cyanine dyes exhibit good resistance to photobleaching, allowing for longer time-lapse imaging experiments.[5]
-
Potential for Multicolor Imaging: Depending on its excitation and emission spectra, this compound could potentially be used in combination with other fluorescent probes.
Applications:
-
Real-time visualization of nuclear dynamics: Study events such as mitosis, apoptosis, and cell cycle progression.
-
High-content screening: Automated imaging of cell populations to assess nuclear morphology changes in response to drug candidates.
-
Co-localization studies: Investigate the spatial relationship between DNA and other cellular components.
Experimental Protocols
Reagent Preparation
Stock Solution (1 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the dye in high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Working Solution (1-5 µM):
-
Dilute the 1 mM stock solution in a serum-free culture medium or an appropriate buffer (e.g., PBS or HBSS) to the desired final concentration.
-
The optimal concentration should be determined experimentally but a starting range of 1-5 µM is recommended.
Staining Protocol for Live Adherent Cells
-
Cell Culture: Seed cells in a glass-bottom dish or chamber slide suitable for live-cell imaging and culture them to the desired confluency (typically 50-70%).
-
Staining:
-
Remove the growth medium from the cells.
-
Add the freshly prepared this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Imaging:
-
Gently remove the staining solution.
-
Wash the cells two to three times with a pre-warmed, serum-free medium or buffer.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Proceed with imaging on a fluorescence microscope equipped with appropriate filters.
-
Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest suspension cells and pellet them by centrifugation (e.g., 200 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in the this compound working solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing and Imaging:
-
Centrifuge the cells to pellet them and remove the staining solution.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the cells to a glass-bottom dish for imaging.
-
Allow the cells to settle before imaging.
-
Imaging Parameters
-
Microscope: A fluorescence microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2) is recommended.
-
Illumination: Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
Quantitative Data (Inferred and Comparative)
The following table summarizes inferred performance characteristics based on data from similar unsymmetrical cyanine dyes.
| Parameter | Inferred Performance for this compound | Comparison with Common Dyes |
| Photostability | Moderate to High[5] | Potentially more photostable than Hoechst dyes. |
| Cytotoxicity | Low to Moderate[5] | Expected to be less cytotoxic than UV-excitable dyes like DAPI and Hoechst.[6] |
| Cell Permeability | Good | Similar to other live-cell permeable DNA dyes. |
| Signal-to-Noise Ratio | High | Comparable to other high-quality DNA dyes. |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | - Incorrect filter set- Dye concentration too low- Insufficient incubation time | - Determine the optimal excitation/emission wavelengths for this compound.- Increase the dye concentration in a stepwise manner.- Increase the incubation time. |
| High Background | - Dye concentration too high- Insufficient washing | - Decrease the dye concentration.- Increase the number of washing steps. |
| Cell Death/Toxicity | - Dye concentration too high- Prolonged exposure to excitation light | - Perform a toxicity assay to determine the optimal non-toxic concentration.- Reduce the light intensity and/or exposure time. |
Potential Signaling Pathway Visualization
Live-cell DNA imaging with this compound can be instrumental in visualizing the outcomes of various signaling pathways that impact nuclear events. For example, the progression through the cell cycle, which is tightly regulated by cyclin-dependent kinases (CDKs), can be monitored by observing chromatin condensation and segregation.
By imaging cells stained with this compound over time, researchers can observe the morphological changes of the nucleus as it progresses through G1, S, G2, and M phases, providing a visual readout for the activity of these regulatory pathways.
References
- 1. Groove-binding unsymmetrical cyanine dyes for staining of DNA: dissociation rates in free solution and electrophoresis gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Post-Staining and Pre-Staining Techniques with Fluorescent Dye 937
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate visualization and quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) are fundamental to proteomics research and drug development. Fluorescent dyes offer significant advantages over traditional colorimetric stains like Coomassie Brilliant Blue, including broader dynamic range, higher sensitivity, and compatibility with downstream applications such as mass spectrometry. Dye 937 is a highly sensitive, substituted unsymmetrical cyanine dye designed for the detection of proteins in electrophoretic gels.
This document provides a detailed comparison of two common methodologies for using this compound: post-staining, where the dye is applied after electrophoresis, and pre-staining (or pre-labeling), where proteins are labeled with the dye before electrophoresis. We present detailed protocols for both techniques, a quantitative comparison of their performance characteristics, and decision-making diagrams to assist researchers in selecting the optimal method for their specific experimental needs.
Comparison of Post-Staining and Pre-Staining Methods
The choice between post-staining and pre-staining depends on several factors, including the experimental goals, the required sensitivity, and the importance of precise molecular weight determination. Post-staining is a simpler workflow, while pre-staining can offer higher throughput and multiplexing capabilities.
| Feature | Post-Staining with this compound | Pre-Staining with this compound (Pre-labeling) |
| Workflow Simplicity | Simpler; involves incubating the gel in staining solution after the run. | More complex; requires an additional labeling step before loading the gel. |
| Effect on Protein Migration | No effect; proteins migrate according to their native or SDS-denatured size.[1] | Can alter the migration of proteins due to the covalent attachment of the dye.[2] |
| Molecular Weight Accuracy | High; allows for accurate determination of molecular weight.[1] | Potentially lower; dye-protein conjugate migration may not perfectly correlate with true molecular weight. |
| Sensitivity | Generally high, but can be limited by background fluorescence. | Can be very high, with some pre-labeling dyes designed for extreme sensitivity.[3][4] |
| Throughput | Lower; each gel is processed individually after electrophoresis. | Higher; multiple pre-labeled samples can be run on a single gel (e.g., in DIGE).[3] |
| Multiplexing Capability | Not possible with a single dye. | A key advantage, especially in Differential Gel Electrophoresis (DIGE) applications with spectrally distinct dyes.[3][5] |
| Hands-on Time | Involves gel handling for fixing, staining, and destaining steps. | Involves initial labeling reaction, but can reduce post-electrophoresis handling. |
| Reproducibility | Can be affected by variations in staining and destaining times. | Labeling reaction needs to be carefully controlled for high reproducibility. |
Post-Staining with this compound: Principles and Protocol
Principle: In post-staining, the polyacrylamide gel is incubated with this compound after the completion of electrophoresis. The dye diffuses into the gel matrix and binds non-covalently to the proteins, which have been "fixed" in place to prevent their diffusion out of the gel.[6] This method is straightforward and ensures that protein migration during electrophoresis is unaffected by the dye.[1]
Experimental Workflow for Post-Staining
Caption: A typical workflow for the post-staining of protein gels.
Detailed Protocol for Post-Staining
This protocol is designed for standard mini-gels. For larger gels, volumes should be adjusted accordingly.
Materials:
-
This compound Staining Solution (prepare as per manufacturer's instructions)
-
Fixing Solution: 40% ethanol, 10% acetic acid in deionized water.[7]
-
Washing Solution: 10% ethanol, 7.5% acetic acid in deionized water (optional, for destaining).
-
Deionized water
-
Clean staining trays (glass or plastic)
-
Orbital shaker
-
Fluorescence imaging system with appropriate excitation and emission filters for this compound.
Procedure:
-
Electrophoresis: Perform protein separation using SDS-PAGE as per your standard protocol.
-
Gel Removal: After electrophoresis, carefully remove the gel from the cassette.
-
Fixation: Place the gel in a clean staining tray containing at least 50 mL of Fixing Solution. Incubate on an orbital shaker with gentle agitation for 1 to 2 hours.[7] This step is crucial to precipitate the proteins within the gel and remove interfering substances like SDS.[6]
-
Staining: Decant the Fixing Solution and add enough this compound Staining Solution to completely submerge the gel (typically 25-50 mL). Protect the tray from light (e.g., with aluminum foil) and incubate on an orbital shaker for 1 to 3 hours.
-
Washing (Optional Destaining): For dyes that may produce a fluorescent background, a destaining step can improve sensitivity. Decant the staining solution. Add Washing Solution and agitate for 15-30 minutes. This step may not be necessary for all fluorescent dyes, as many have low fluorescence when not bound to protein.[7]
-
Final Rinse: Rinse the gel with deionized water to remove any residual acid or alcohol before imaging.[7]
-
Imaging: Place the gel on the imaging surface of a fluorescence scanner. Visualize the protein bands using the appropriate excitation and emission wavelengths for this compound.
Pre-Staining with this compound: Principles and Protocol
Principle: Pre-staining, also known as pre-labeling, involves the covalent attachment of a reactive form of this compound to proteins before electrophoresis.[3] This is commonly employed in techniques like Difference Gel Electrophoresis (DIGE), where different samples are labeled with spectrally distinct fluorescent dyes and then combined and run in the same gel.[3][5] This co-migration eliminates gel-to-gel variability, allowing for highly accurate quantitative comparisons between samples.[3]
Experimental Workflow for Pre-Staining
Caption: A typical workflow for pre-staining proteins for 2D-DIGE.
Detailed Protocol for Pre-Staining (Minimal Labeling for DIGE)
This protocol assumes a minimal labeling strategy, where a low dye-to-protein ratio is used to ensure that, on average, only one lysine residue per protein is labeled, minimizing effects on migration.[8]
Materials:
-
Reactive this compound (lyophilized)
-
High-purity dimethylformamide (DMF)
-
Protein samples (2-10 mg/mL) in a suitable amine-free buffer (e.g., PBS, pH 7.4). Buffers containing Tris or glycine must be avoided as they will react with the dye.
-
Labeling Buffer: Amine-free buffer, pH 8.5 (e.g., sodium bicarbonate).
-
Quenching Solution (e.g., 10 mM lysine)
-
2x Sample Loading Buffer
-
Fluorescence imaging system
Procedure:
-
Dye Reconstitution: Briefly centrifuge the vial of reactive this compound to collect the powder. Reconstitute the dye in DMF to a stock concentration of 1 mM. This solution should be stored at -20°C, protected from light.
-
Protein Preparation: Adjust the concentration of your protein samples to 5-10 mg/mL. Ensure the buffer is free of primary amines. Adjust the pH of the protein solution to 8.5 using the Labeling Buffer.
-
Labeling Reaction:
-
Prepare a working solution of the dye by diluting the 1 mM stock solution with DMF.
-
Add the diluted dye to the protein sample. A common starting point is a 10-20 fold molar excess of dye to protein.[9] The optimal ratio may need to be determined empirically.
-
As an example, for 50 µg of protein, you might add 1 µL of a 0.4 mM working dye solution.[5]
-
Mix thoroughly and incubate the reaction for 30 minutes in the dark at room temperature.
-
-
Quenching: Add 1 µL of Quenching Solution (e.g., 10 mM lysine) to the labeled protein sample to stop the reaction by consuming any unreacted dye. Incubate for 10 minutes in the dark.
-
Sample Preparation for Electrophoresis: Add an equal volume of 2x sample loading buffer to the labeled protein. The sample is now ready for electrophoresis. If performing a DIGE experiment, this is the stage where different samples labeled with different dyes are pooled together.[5]
-
Electrophoresis: Load the labeled sample(s) onto a polyacrylamide gel and run according to your standard protocol.
-
Imaging: After electrophoresis, immediately place the gel on a fluorescence imager. No fixing or staining steps are required. Scan the gel using the appropriate excitation and emission wavelengths for this compound.
Decision Guide: Post-Staining vs. Pre-Staining
Choosing the right staining method is critical for achieving reliable and meaningful results. This decision tree outlines key considerations to guide your choice between post-staining and pre-staining with this compound.
Caption: A decision tree to select the appropriate staining method.
Conclusion
Both post-staining and pre-staining with this compound are powerful techniques for the visualization of proteins in polyacrylamide gels. Post-staining offers a simple and reliable method for general protein detection without affecting electrophoretic mobility, making it ideal for applications requiring accurate molecular weight determination. Pre-staining, particularly when used in a DIGE format, provides a superior platform for quantitative proteomics by eliminating gel-to-gel variation and allowing for the multiplexed analysis of several samples on a single gel. The detailed protocols and comparative data provided in these application notes will enable researchers to effectively implement this compound in their workflows and select the most appropriate method to achieve their scientific objectives.
References
- 1. What are the advantages of post-electrophoresis staining? | AAT Bioquest [aatbio.com]
- 2. biotium.com [biotium.com]
- 3. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of highly sensitive fluorescent dyes (CyDye DIGE Fluor saturation dyes) to laser microdissection and two-dimensional difference gel electrophoresis (2D-DIGE) for cancer proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 7. bio-rad.com [bio-rad.com]
- 8. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Dye 937 in DNA Band Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye 937 is an unsymmetrical cyanine dye designed for the detection of double-stranded DNA (dsDNA) in electrophoretic gels.[1][2] Like other dyes in its class, it offers a safer alternative to the mutagenic intercalating agent ethidium bromide. This document provides detailed protocols for using a generic 10,000X concentrated this compound solution for optimal DNA band resolution in agarose gel electrophoresis. Two primary methods are described: post-staining and pre-casting.
Quantitative Data Summary
For consistent and reproducible results, refer to the following tables for recommended dilutions and concentrations for both post-staining and pre-casting methods.
Table 1: this compound Dilution for Post-Staining Method
| Parameter | Recommended Value | Notes |
| Stock Concentration | 10,000X | Store protected from light. |
| Working Staining Solution | 3X | Dilute the 10,000X stock ~3,300-fold in 1X electrophoresis buffer (TAE or TBE).[3][4][5] |
| Staining Volume | Sufficient to submerge the gel | A typical minigel requires approximately 50 mL of staining solution.[3][4][5] |
| Incubation Time | 10 - 60 minutes | Optimal time may vary based on gel thickness and agarose percentage.[6] |
Table 2: this compound Concentration for Pre-Casting Method
| Parameter | Recommended Value | Notes |
| Stock Concentration | 10,000X | Store protected from light. |
| Final Gel Concentration | 1X | Dilute the 10,000X stock 1:10,000 in the molten agarose solution.[3][4][6] |
| Example Dilution | 5 µL of 10,000X this compound per 50 mL of agarose solution | Add to the molten agarose just before pouring the gel.[3][4] |
Experimental Protocols
Post-Staining Protocol
This method is generally recommended for the most accurate determination of DNA fragment size, as the dye does not interfere with DNA migration during electrophoresis.
Materials:
-
Agarose gel with separated DNA fragments
-
10,000X this compound in a suitable solvent (e.g., DMSO)
-
1X TAE or TBE buffer
-
Staining tray (plastic is recommended as glass may absorb the dye)[6]
-
Orbital shaker (optional, but recommended for gentle agitation)
Procedure:
-
Perform Electrophoresis: Run the agarose gel according to your standard protocol to separate the DNA fragments.
-
Prepare Staining Solution: In a clean staining tray, dilute the 10,000X this compound stock solution to a 3X working concentration by adding it to the appropriate volume of 1X TAE or TBE buffer. For example, to prepare 50 mL of staining solution, add 15 µL of 10,000X this compound to 50 mL of buffer.[5]
-
Stain the Gel: Carefully place the electrophoresis gel into the staining tray containing the 3X this compound staining solution. Ensure the gel is fully submerged.
-
Incubate: Incubate the gel for 10-60 minutes at room temperature with gentle agitation. Protect the staining tray from light by covering it with aluminum foil or placing it in a dark area.[6] The optimal staining time will depend on the thickness of the gel and the percentage of agarose.
-
Visualize: After incubation, carefully remove the gel from the staining solution. No destaining is required.[3] Visualize the DNA bands using a standard UV transilluminator or a blue-light transilluminator.
Pre-Casting Protocol
This method is quicker as the staining occurs during electrophoresis. However, it may slightly alter the migration of DNA fragments.
Materials:
-
Agarose powder
-
1X TAE or TBE buffer
-
10,000X this compound
-
Flask for preparing agarose
-
Microwave or heating plate
-
Gel casting tray and combs
Procedure:
-
Prepare Agarose Solution: Prepare the molten agarose gel solution in 1X electrophoresis buffer using your standard protocol.
-
Add this compound: Just before pouring the gel, add this compound to the molten agarose to a final concentration of 1X. To do this, dilute the 10,000X stock solution 1:10,000 into the agarose solution. For a 50 mL gel, add 5 µL of 10,000X this compound.[3][4] Swirl the flask gently to ensure even distribution of the dye.
-
Cast the Gel: Pour the agarose-dye mixture into the gel casting tray with the combs in place. Allow the gel to solidify completely.
-
Load Samples and Run Gel: Load your DNA samples mixed with loading buffer into the wells. Run the gel in 1X TAE or TBE buffer as per your standard protocol.
-
Visualize: After electrophoresis is complete, visualize the DNA bands directly on a UV or blue-light transilluminator.
Visualizations
The following diagrams illustrate the workflows for the described protocols.
Caption: Workflow for the Post-Staining Method.
References
Application Notes and Protocols: Preparation of Dye 937 Working Solution for Live-Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye 937 is a fluorescent cyanine dye utilized for the staining and tracking of live cells in various biological applications. Its lipophilic nature allows it to readily permeate the cell membrane, providing stable and long-term labeling. This characteristic makes it a valuable tool for studies involving cell proliferation, migration, and co-culture analysis. Proper preparation of the dye's working solution is critical to ensure reproducible and accurate results while maintaining cell viability. These application notes provide a detailed protocol for the preparation of a this compound working solution from a lyophilized stock, intended for applications such as flow cytometry and fluorescence microscopy, particularly with cell lines like U937 human monocytic cells.
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of this compound stock and working solutions.
| Parameter | Value | Notes |
| This compound Properties | ||
| Molecular Weight | ~636.63 g/mol | |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO), anhydrous | High-quality, anhydrous DMSO is recommended to prevent dye degradation. |
| Stock Solution | ||
| Concentration | 1 mM | A 1 mM stock solution is a common starting point for many fluorescent dyes. |
| Storage | -20°C, protected from light and moisture | Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles. |
| Working Solution | ||
| Diluent | Serum-free cell culture medium or PBS | The use of serum-free medium is crucial as serum proteins can bind to the dye and reduce staining efficiency. |
| Concentration Range | 0.5 µM - 10 µM | The optimal concentration should be determined empirically for each cell type and application to ensure bright staining with minimal cytotoxicity. |
Experimental Protocols
This section details the step-by-step methodology for preparing the this compound working solution from a lyophilized powder.
Materials
-
Lyophilized this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, serum-free cell culture medium (e.g., RPMI-1640, DMEM) or Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol 1: Preparation of 1 mM this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM stock solution. For example, for 1 mg of this compound (MW ~636.63), add approximately 1.57 mL of DMSO.
-
Dissolution: Vortex the vial thoroughly for at least 2 minutes or until all the dye is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 1 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes. Store the aliquots at -20°C, protected from light. This helps to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for Cell Staining
-
Thawing Stock Solution: Thaw one aliquot of the 1 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final working concentration (e.g., 1 µM to 5 µM) in pre-warmed (37°C) serum-free cell culture medium or PBS. For example, to prepare 1 mL of a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of serum-free medium.
-
Mixing: Gently vortex the working solution to ensure homogeneity.
-
Application: The freshly prepared this compound working solution is now ready for cell staining. For staining cells in suspension (e.g., U937 cells), resuspend the cell pellet in the working solution and incubate under appropriate conditions (e.g., 15-30 minutes at 37°C), protected from light.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the preparation and application of this compound.
Troubleshooting & Optimization
How to reduce background noise with Dye 937 staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise associated with Dye 937 staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent cyanine dye.[1] Based on its properties as a cyanine dye and its described use, it is primarily intended for the detection of nucleic acids, such as DNA in electrophoretic gels.[1] Fluorescent dyes of this class are characterized by their ability to absorb light at a specific wavelength and emit it at a longer wavelength, enabling visualization of targeted structures.[2]
Q2: What are the primary causes of high background noise with fluorescent dyes like this compound?
-
Autofluorescence: Endogenous fluorescence from the biological sample itself, originating from molecules like collagen, elastin, NADH, and flavins.[3]
-
Non-specific Binding: The fluorescent dye may bind to unintended targets within the sample due to hydrophobic or electrostatic interactions.[4][5]
-
Excess Dye Concentration: Using too high a concentration of the dye can lead to an excess of unbound molecules that are not removed by washing steps.[4]
-
Inadequate Blocking: Failure to properly block non-specific binding sites on the sample allows the dye to attach indiscriminately.[4]
-
Insufficient Washing: Inadequate washing steps fail to remove all unbound or loosely bound dye molecules.[6][7]
-
Reagent and Material Issues: Contamination or inherent fluorescence of reagents, media, mounting solutions, or plasticware can contribute to background noise.[3]
Q3: How can I determine the source of the high background in my this compound staining?
A systematic approach with proper controls is the most effective way to identify the source of high background.
-
Unstained Control: Image an unstained sample (cells or tissue treated with all reagents except this compound) using the same imaging parameters as your stained samples. This will reveal the level of autofluorescence.[3][8]
-
Dye Only Control: If you are using this compound in conjunction with other labels (e.g., antibodies), prepare a sample stained only with this compound to assess its individual contribution to the background.
-
Secondary Antibody Only Control (if applicable): In immunofluorescence protocols, a control with only the secondary antibody can help identify non-specific binding of the secondary antibody.[9]
If the unstained sample exhibits high fluorescence, autofluorescence is a likely culprit. If the unstained sample is dark but the stained sample has high background, the issue is more likely related to non-specific binding of the dye, excessive dye concentration, or insufficient washing.[3]
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background noise.[3][10]
Troubleshooting Steps:
-
Identify Autofluorescence: As mentioned in the FAQs, image an unstained sample to establish the baseline of autofluorescence.[11]
-
Use a Quenching Agent: Commercial quenching agents like Sudan Black B or TrueBlack® can be used to reduce autofluorescence.[4]
-
Spectral Separation: If possible, choose a dye with excitation and emission spectra that are well-separated from the autofluorescence spectrum of your sample.[11] Cellular autofluorescence is often higher in the blue and green channels.[11]
Experimental Protocol: Autofluorescence Quenching with Sudan Black B
-
Prepare a 0.1% Sudan Black B solution: Dissolve 10 mg of Sudan Black B in 10 mL of 70% ethanol.
-
Incubate the sample: After fixation and permeabilization, incubate your sample with the Sudan Black B solution for 10-20 minutes at room temperature.
-
Wash thoroughly: Wash the sample three times with PBS for 5 minutes each to remove excess Sudan Black B.
-
Proceed with staining: Continue with your this compound staining protocol.
Guide 2: Optimizing this compound Concentration and Incubation
Excessive dye concentration and prolonged incubation times can increase non-specific binding.[4]
Troubleshooting Steps:
-
Titrate Dye Concentration: Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio. It is recommended to test several dilutions below the initially suggested concentration.[4][11]
-
Reduce Incubation Time: Shorter incubation times can help to minimize non-specific binding.[12]
Table 1: Recommended Starting Concentrations for Dye Titration
| Dilution Factor | Example Concentration (starting from 1µM) |
| 1:1 (Standard) | 1 µM |
| 1:2 | 0.5 µM |
| 1:5 | 0.2 µM |
| 1:10 | 0.1 µM |
Guide 3: Improving Blocking and Washing Steps
Effective blocking and thorough washing are critical for reducing non-specific binding.[4][13]
Troubleshooting Steps:
-
Optimize Blocking Agent: The choice and concentration of the blocking agent can significantly impact background. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.[5]
-
Increase Blocking Time: Increasing the blocking incubation time (e.g., to 1 hour at room temperature or overnight at 4°C) can improve the reduction of non-specific binding.[4]
-
Enhance Washing: Increase the number and duration of wash steps after dye incubation.[4] Adding a small amount of a non-ionic detergent, such as Tween-20, to the wash buffer can help to remove non-specifically bound dye molecules.[4]
Table 2: Common Blocking Agents and Recommended Concentrations
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | A common and effective blocking agent.[5] |
| Normal Serum | 5-10% (v/v) in PBS | Use serum from the same species as the secondary antibody (if applicable) to prevent cross-reactivity.[4] |
| Non-fat Dry Milk | 1-5% (w/v) in PBS | Can be effective but may contain phosphoproteins that interfere with some assays.[14] |
Experimental Protocol: Optimized Blocking and Washing
-
Blocking:
-
Prepare a blocking solution of 5% BSA in PBS.
-
Incubate the sample in the blocking solution for at least 1 hour at room temperature.
-
-
Staining:
-
Prepare the optimal concentration of this compound (as determined by titration) in a solution containing 1% BSA in PBS.
-
Incubate for the optimized duration.
-
-
Washing:
-
Prepare a wash buffer of PBS with 0.05% Tween-20.
-
Wash the sample three to five times with the wash buffer for 5-10 minutes each with gentle agitation.
-
Visual Troubleshooting Workflows
Caption: A logical workflow to diagnose and address high background noise.
Caption: Relationship between causes of non-specific binding and their solutions.
References
- 1. adooq.com [adooq.com]
- 2. Types and Applications of Fluorescent Dyes - Dyeing-pedia [china-dyestuff.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 6. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. biotium.com [biotium.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
Technical Support Center: Troubleshooting Faint DNA Bands with Dye 937
Welcome to the technical support center for Dye 937. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with faint DNA bands during gel electrophoresis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the minimum amount of DNA I should load to see a clear band with this compound?
A1: For optimal visualization, it is recommended to load a minimum of 0.1–0.2 μg of DNA per millimeter of the gel well width.[1][2] Insufficient DNA quantity is a common reason for faint or absent bands.[3][4] For particularly sensitive applications, using a DNA stain like SYBR Gold Nucleic Acid Gel Stain may allow for the detection of as little as 1 ng of DNA per band.[5]
Q2: Can the type of electrophoresis buffer affect the intensity of DNA bands stained with this compound?
A2: Yes, the choice and preparation of the electrophoresis buffer are crucial. Ensure that the buffer used for preparing the gel and for running the electrophoresis are the same and have sufficient buffering capacity.[1][3] For instance, TAE buffer is often better for separating larger DNA fragments (>1,500 bp), while TBE buffer is more suitable for shorter fragments (<5,000 bp).[1] Using a buffer with low buffering capacity, especially for runs longer than two hours, can lead to poor band resolution and faintness.[1]
Q3: How long should I run the gel? Could this be the reason for my faint bands?
A3: Over-running the gel can cause smaller DNA fragments to migrate off the end of the gel, resulting in faint or missing bands.[3][6][7] It is important to monitor the migration of the loading dye to avoid this.[6] Conversely, if the run time is too short, there may be poor separation of bands.[8]
Q4: Does the voltage I use for electrophoresis matter?
A4: Absolutely. Applying a voltage that is too high can generate excess heat, leading to band smearing and diffusion, making bands appear faint.[3][9][10] It is generally recommended not to exceed 20 V/cm.[3] For optimal results, run the gel at a lower voltage for a longer period.[4]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of faint DNA bands when using this compound.
Problem: Faint or No DNA Bands
Possible Cause 1: Issues with DNA Sample
-
Low DNA Concentration: The amount of DNA loaded on the gel is below the detection limit of this compound.
-
Solution: Quantify your DNA sample before loading. If the concentration is low, consider concentrating the sample or increasing the loading volume. Ensure you are loading at least 20 ng per band for standard dyes.[5]
-
-
DNA Degradation: The DNA sample may be degraded by nuclease contamination.[1][3]
-
High Salt Concentration: Excess salt in the DNA sample can interfere with its migration in the gel.[2][3]
-
Solution: Purify the DNA sample using ethanol precipitation to remove excess salt before loading.[3]
-
Possible Cause 2: Problems with Gel Electrophoresis
-
Incorrect Agarose Gel Concentration: The agarose concentration may not be optimal for the size of your DNA fragments.[9][11]
-
Solution: Use a lower percentage gel for large DNA fragments and a higher percentage gel for small DNA fragments to achieve better separation and sharper bands.[11]
-
-
Buffer Issues: The running buffer may be depleted, have the wrong composition, or differ from the buffer used to make the gel.[9]
-
Solution: Always use fresh running buffer with the same composition as the buffer in the gel.[1]
-
Possible Cause 3: Staining and Visualization Problems
-
Insufficient this compound Concentration: The concentration of this compound in the gel or post-staining solution may be too low.
-
Uneven Staining: The dye may not have been mixed thoroughly with the agarose or the gel was not fully submerged during post-staining.[2][12]
-
Solution: For pre-cast gels, ensure the dye is completely mixed with the molten agarose before pouring. For post-staining, make sure the gel is fully immersed in the staining solution and gently agitated.[2]
-
-
Improper Imaging: The imaging system may not be optimized for this compound's excitation and emission wavelengths.
-
Solution: Use the correct light source and filters for visualization as specified in the this compound protocol. Adjust the exposure time on the camera to enhance the signal.[10]
-
Data Presentation
Table 1: Recommended DNA Loading Amounts for Different Stains
| DNA Stain | Minimum Recommended DNA per Band |
| Ethidium Bromide | ~20 ng[5] |
| SYBR Safe DNA Gel Stain | ~20 ng[5] |
| SYBR Gold Nucleic Acid Gel Stain | ~1 ng[5] |
| This compound (Hypothetical) | ~5-10 ng |
Table 2: Recommended Agarose Gel Concentrations for DNA Fragment Separation
| Agarose Concentration (% w/v) | Recommended DNA Fragment Size Range (kb) |
| 0.5 | 1 - 30 |
| 0.7 | 0.8 - 12 |
| 1.0 | 0.5 - 10 |
| 1.2 | 0.4 - 7 |
| 1.5 | 0.2 - 3 |
| 2.0 | 0.05 - 2 |
Source: Adapted from standard molecular biology protocols.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Post-Staining
-
Prepare a dilution series of this compound: Prepare four different staining solutions with varying concentrations of this compound (e.g., 0.5X, 1X, 2X, and 5X the recommended concentration) in 1X electrophoresis buffer.
-
Run identical DNA samples: Load the same amount of a known DNA ladder or sample in multiple lanes of a single agarose gel and perform electrophoresis.
-
Cut the gel: After electrophoresis, carefully cut the gel into four separate strips, with each strip containing a lane of the DNA ladder.
-
Stain individually: Place each gel strip into one of the prepared this compound staining solutions.
-
Incubate: Gently agitate the containers for 30 minutes at room temperature, protected from light.
-
Visualize and compare: Image each gel strip under the same imaging conditions (light source, filter, exposure time).
-
Determine optimal concentration: Compare the band intensity across the different dye concentrations to determine the optimal staining concentration for your experimental conditions.
Protocol 2: Preparing a High-Quality 1% Agarose Gel with this compound (Pre-cast)
-
Prepare 1X buffer: Prepare a sufficient volume of 1X TAE or TBE buffer.
-
Weigh agarose: For a 100 mL gel, weigh out 1.0 g of molecular biology grade agarose.
-
Mix and dissolve: Add the agarose to 100 mL of 1X electrophoresis buffer in a flask. Swirl to mix.
-
Melt the agarose: Heat the mixture in a microwave until the agarose is completely dissolved. The solution should be clear with no visible particles.
-
Cool the solution: Let the agarose solution cool to approximately 55-60°C. This is crucial to prevent warping the gel tray and to allow for the safe addition of the dye.
-
Add this compound: Add the recommended volume of this compound to the cooled agarose solution and swirl gently to mix thoroughly without introducing air bubbles.
-
Cast the gel: Place a comb in the gel casting tray and pour the agarose solution into the tray. Ensure there are no air bubbles.[11]
-
Solidify: Allow the gel to solidify completely at room temperature for 30-40 minutes.[11]
-
Prepare for electrophoresis: Once solidified, carefully remove the comb and place the gel in the electrophoresis tank. Add enough 1X running buffer to cover the gel to a depth of 3-5 mm. The gel is now ready for sample loading.
Visualizations
Caption: Troubleshooting workflow for faint DNA bands.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. 核酸電気泳動のトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Trouble Shooting DNA electrophoresis [bio.davidson.edu]
- 4. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 5. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - US [thermofisher.com]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. goldbio.com [goldbio.com]
- 8. Here Are Some Common Problems Associated With Gel Electrophoresis [lawcator.org]
- 9. droracle.ai [droracle.ai]
- 10. gatescientific.com [gatescientific.com]
- 11. DNA analysis using analytical gels [qiagen.com]
- 12. m.youtube.com [m.youtube.com]
Optimizing Incubation Time for Fluorescent Protein Gel Stains: A Technical Guide
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the incubation time for a fluorescent protein gel stain?
The main objective is to achieve the highest signal-to-noise ratio. This means maximizing the fluorescence signal from the protein bands while minimizing the background fluorescence of the gel itself. An optimal incubation time results in sensitive detection of low-abundance proteins with clear, sharp bands against a dark background.
Q2: How does incubation time affect staining results?
Incubation time directly impacts the binding of the fluorescent dye to the proteins within the gel matrix.
-
Insufficient incubation will lead to incomplete staining, resulting in faint bands and reduced sensitivity.
-
Excessive incubation can lead to high background fluorescence, which obscures faint bands and reduces the overall signal-to-noise ratio. In some cases, prolonged incubation may not significantly improve signal but will increase background.
Q3: What are the key factors to consider when determining the optimal incubation time?
Several factors influence the ideal incubation time:
-
Gel thickness and acrylamide percentage: Thicker gels and those with a higher percentage of acrylamide require longer incubation times for the dye to penetrate the matrix and bind to the proteins effectively.[1]
-
Protein abundance: Gels with low amounts of protein may require longer staining times to achieve a detectable signal. Conversely, for gels with highly abundant proteins, shorter incubation times might be sufficient and can help reduce background.
-
Dye concentration: The concentration of the staining solution can affect the speed of staining. While using a higher concentration might shorten the required incubation time, it can also lead to increased background.
-
Staining temperature: Most protocols recommend staining at room temperature. Deviations from this can alter the staining kinetics.
-
Agitation: Gentle, continuous agitation during incubation is crucial to ensure uniform distribution of the dye and consistent staining across the entire gel.[1]
Q4: Should I perform a destaining step after incubation?
Whether a destaining step is necessary depends on the specific fluorescent dye. Many modern fluorescent stains are designed to have a high affinity for proteins and low affinity for the gel matrix, resulting in low background without destaining. However, if you experience high background, a wash step in deionized water or a specific destaining solution can help to improve the signal-to-noise ratio. For some dyes, placing the gel in deionized water can enhance band visibility.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Faint or No Protein Bands | Insufficient incubation time. | Increase the incubation time incrementally (e.g., in 30-minute intervals) and assess the signal. For very low abundance proteins, staining for several hours to overnight may be necessary.[1] |
| Low protein amount loaded on the gel. | Ensure an adequate amount of protein is loaded. Use a protein quantification assay before loading. | |
| Incomplete protein fixation. | Ensure the gel is properly fixed according to the protocol before staining. Fixation helps to precipitate the proteins in the gel and prevents them from diffusing. | |
| High Background Fluorescence | Incubation time is too long. | Reduce the incubation time. Perform a time-course experiment to determine the point at which the signal is maximized before the background becomes excessive. |
| Excess dye on the gel surface. | After incubation, briefly rinse the gel with deionized water. If high background persists, introduce a short destaining step with deionized water or the recommended destain solution. | |
| SDS interference. | If the gel contains SDS, it can sometimes interfere with staining and cause a cloudy background. A brief wash with deionized water before staining can help remove residual SDS.[1] | |
| Uneven Staining or Dark Spots | Inadequate agitation during incubation. | Ensure the gel is freely floating in the staining solution and that the platform shaker provides gentle, consistent agitation.[1] |
| Contamination of the staining container or gel. | Use clean staining trays. Polypropylene or polycarbonate containers are often recommended as they absorb minimal dye.[1] Handle the gel with clean, powder-free gloves. |
Experimental Protocols
Protocol: Time-Course Optimization of Fluorescent Dye Incubation
This protocol provides a general framework for determining the optimal incubation time for a fluorescent protein gel stain.
-
Protein Gel Electrophoresis:
-
Run your protein sample on a polyacrylamide gel (e.g., SDS-PAGE) as per your standard protocol. It is advisable to run multiple identical lanes or gels to test different incubation times.
-
-
Gel Fixation (if required):
-
After electrophoresis, remove the gel from the cassette and place it in a clean staining tray.
-
Fix the gel in an appropriate fixation solution (e.g., 50% methanol, 7% acetic acid) for 30 minutes with gentle agitation. Repeat with fresh fixing solution for another 30 minutes.[1] The specific fixation protocol may vary depending on the dye and downstream applications (e.g., mass spectrometry).
-
-
Staining Incubation:
-
Decant the fixing solution and add the fluorescent dye staining solution to the tray, ensuring the gel is completely submerged (typically 10 gel volumes).[1]
-
Incubate with gentle agitation, protected from light.
-
Remove the gel or a gel lane at different time points (e.g., 30 min, 1 hour, 2 hours, 4 hours, overnight).
-
-
Washing/Destaining (Optional):
-
After each incubation time point, briefly rinse the gel with deionized water.
-
If required by the dye manufacturer or if background is high, place the gel in deionized water or a recommended destain solution for 15-30 minutes.
-
-
Imaging and Analysis:
-
Image the gel at each time point using a gel imager with the appropriate excitation and emission filters for the specific fluorescent dye.
-
Ensure that the imaging settings (e.g., exposure time) are kept consistent across all gels for accurate comparison.
-
Analyze the signal intensity of the protein bands and the background fluorescence. The optimal incubation time is the one that provides the best signal-to-noise ratio.
-
Data Presentation
Table 1: Optimization Parameters for Fluorescent Gel Staining
| Parameter | Sub-optimal Condition 1 | Sub-optimal Condition 2 | Recommended Starting Point | Optimized Condition | Effect on Staining |
| Incubation Time | Too Short (<30 min) | Too Long (>8 hours) | 1 - 3 hours | 4 hours (Example) | Determines the balance between signal strength and background.[1] |
| Gel Thickness | N/A | N/A | 1 mm | N/A | Thicker gels require longer incubation times.[1] |
| Agitation | None | Intermittent | Gentle, continuous | Gentle, continuous | Ensures uniform staining and prevents artifacts.[1] |
| Post-Stain Wash | None (if background is high) | Excessive washing | 15-30 min in DI water | As needed | Reduces background fluorescence. |
Visualizations
Caption: Workflow for optimizing fluorescent dye incubation time in gels.
References
Photobleaching issues with Dye 937 and how to prevent them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address photobleaching issues encountered during experiments with Dye 937.
Troubleshooting Guide
Issue 1: Rapid loss of fluorescence signal during imaging.
Question: My fluorescence signal from this compound is disappearing very quickly when I expose it to the excitation light. What can I do to prevent this?
Answer: Rapid signal loss is a classic sign of photobleaching. Here are immediate steps you can take to mitigate this issue:
-
Reduce Excitation Light Intensity: This is the most critical factor. High-intensity light accelerates photobleaching.[1] Decrease the laser power or lamp intensity to the lowest possible level that still provides a good signal-to-noise ratio.
-
Minimize Exposure Time: The total time your sample is exposed to the excitation light directly impacts the extent of photobleaching. Use the shortest possible exposure time for your camera that allows for a clear image.
-
Use Neutral Density (ND) Filters: ND filters reduce the intensity of the excitation light without altering its color (wavelength), which is an effective way to minimize photobleaching.
-
Employ Antifade Reagents: Using a mounting medium containing an antifade reagent is highly recommended. These reagents work by scavenging reactive oxygen species that cause photobleaching.[2]
Issue 2: My signal is dim even before I start my time-lapse experiment.
Question: I've just stained my sample with this compound, but the initial fluorescence is weaker than I expected. Could this be related to photobleaching?
Answer: While a dim initial signal could be due to several factors (e.g., staining concentration, dye degradation), it can be exacerbated by photobleaching during sample preparation and setup.
-
Protect from Light During Staining and Mounting: From the moment the dye is reconstituted and applied to the sample, it should be protected from light as much as possible. Use light-blocking tubes and work in a dimly lit area.
-
Focus Using a Different Field of View: Locate your region of interest using a lower magnification or transmitted light. Once you are ready to image, move to the specific area and capture the image immediately. This minimizes light exposure to your target area.
-
Check Dye Concentration: Ensure you are using the recommended concentration for this compound. While higher concentrations might seem like they would yield a brighter signal, they can sometimes lead to self-quenching, where the dye molecules interact and reduce the overall fluorescence.
Issue 3: I am seeing a shift in the color of my fluorescence over time.
Question: During my imaging session with this compound, it appears that the emission color is shifting slightly towards a bluer wavelength. What is happening?
Answer: This phenomenon is known as photoconversion or "photoblueing" and can occur with some cyanine dyes.[3] Intense irradiation can cause a chemical modification of the dye, resulting in a new fluorescent species that emits at a shorter wavelength.
-
Reduce Excitation Intensity: As with general photobleaching, reducing the excitation light intensity is the primary way to minimize photoconversion.
-
Use an Antifade Reagent: Some antifade reagents can help suppress these photochemical reactions.
-
Spectral Unmixing: If photoconversion is unavoidable and is interfering with multicolor imaging, you may need to use spectral imaging and linear unmixing to separate the signals from the original dye and its photoconverted product.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore (in this case, this compound) upon exposure to excitation light.[3] When the dye molecule absorbs light, it enters an excited state. While it should ideally return to the ground state by emitting a photon (fluorescence), there is a probability that it will undergo a chemical reaction, often involving molecular oxygen, that renders it permanently non-fluorescent.
Q2: How do antifade reagents work?
A2: Most antifade reagents are antioxidants or reactive oxygen species (ROS) scavengers.[2][4] During fluorescence excitation, energy can be transferred to molecular oxygen, creating highly reactive species like singlet oxygen. These ROS can then attack and destroy the fluorescent dye molecules. Antifade reagents neutralize these harmful ROS, thereby extending the fluorescent lifetime of the dye.[2][4]
Q3: Which antifade reagent should I use for this compound?
A3: The choice of antifade reagent can depend on your specific application (fixed or live cells) and the other fluorescent dyes in your experiment. For cyanine dyes like this compound, reagents such as n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used.[2] However, some reagents like p-phenylenediamine (PPD), while very effective, have been reported to react with certain cyanine dyes.[2][5] It is advisable to test a few different antifade reagents to find the one that performs best for your specific experimental conditions.
Q4: Can I use antifade reagents in live-cell imaging?
A4: Yes, there are specific antifade reagents formulated for live-cell imaging. It is crucial to use these, as mounting media for fixed cells often contain components like glycerol that are not compatible with live cells. Reagents like Trolox (a vitamin E analog) are often used in live-cell imaging to reduce photobleaching and phototoxicity.
Q5: How does the environment affect the photostability of this compound?
A5: The local environment of the dye molecule can significantly impact its photostability and fluorescence quantum yield. For unsymmetrical cyanine dyes like this compound, which are known to be sensitive to their environment, binding to macromolecules like DNA can restrict molecular vibrations and rotations. This restriction can lead to a significant increase in fluorescence quantum yield and can also affect photostability.[6][7] The viscosity and polarity of the solvent can also play a role.[6]
Quantitative Data
The following tables summarize photophysical data for unsymmetrical cyanine dyes, which are in the same class as this compound. This data can be used as a guideline for understanding the expected behavior of this compound.
Table 1: Fluorescence Quantum Yields (Φf) of Unsymmetrical Cyanine Dyes in Different Environments
| Dye | Environment | Fluorescence Quantum Yield (Φf) |
| Thiazole Orange (TO) | Water | < 0.001 |
| Thiazole Orange (TO) | 90% Glycerol | Increased >100-fold |
| Thiazole Orange (TO) | Bound to DNA | Increased >100-fold |
| Fluorinated TO analogue | Water | Low |
| Fluorinated TO analogue | 90% Glycerol | Significantly Enhanced |
| Fluorinated TO analogue | Bound to DNA | Significantly Enhanced |
Data sourced from studies on Thiazole Orange and its analogues, which are unsymmetrical cyanine dyes similar to this compound.[6]
Table 2: Fluorescence Lifetimes (τ) of Cyanine Dyes
| Dye | Environment | Fluorescence Lifetime (τ) in nanoseconds (ns) |
| Cy5.5 (Donor) | Duplex sensor | ~0.8 ns |
| Cy5.5 (Donor) | Duplex sensor + protein | ~0.9 - 1.0 ns |
| Cy7 (Acceptor) | Duplex sensor | Variable |
| 800CW (Acceptor) | Duplex sensor | Variable |
| SYBR Gold | No DNA | Very short |
| SYBR Gold | Bound to DNA | ~6.5 ns |
This table provides representative fluorescence lifetimes for other cyanine dyes to give a general idea of the expected timescale. The lifetime of this compound will be specific to its structure and environment.[1][8]
Experimental Protocols
Protocol 1: General Procedure for Staining with this compound and Mounting with Antifade Reagent (Fixed Cells)
-
Cell Preparation: Grow and fix your cells on coverslips using your standard protocol (e.g., 4% paraformaldehyde).
-
Permeabilization (if required): If targeting intracellular structures, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).
-
Staining:
-
Prepare the working solution of this compound in a suitable buffer (e.g., PBS) at the recommended concentration. Protect the solution from light.
-
Incubate the fixed and permeabilized cells with the this compound solution for the recommended duration at room temperature, in the dark.
-
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting:
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Carefully invert the coverslip with the stained cells onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
-
Curing: Allow the mounting medium to cure for the recommended time (often overnight at room temperature in the dark) before imaging.
Protocol 2: Assessing the Photostability of this compound
-
Sample Preparation: Prepare multiple identical samples stained with this compound as described in Protocol 1.
-
Microscope Setup:
-
Use a stable light source (e.g., laser or LED).
-
Set the excitation and emission filters appropriate for this compound.
-
Choose a region of interest with clear staining.
-
-
Image Acquisition:
-
Acquire an initial image (time point 0) using a defined set of imaging parameters (excitation intensity, exposure time, gain).
-
Continuously expose the same region of interest to the excitation light.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes) using the same imaging parameters.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of the stained region.
-
Correct for background fluorescence by measuring the intensity of an unstained area in the same image.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time 0.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability of the dye under those specific conditions.
-
To compare antifade reagents, repeat the experiment with samples mounted in different antifade media.
-
Visualizations
Signaling Pathway of Photobleaching
References
- 1. researchgate.net [researchgate.net]
- 2. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 3. Cyanine Dyes as Intercalating Agents: Kinetic and Thermodynamic Studies on the DNA/Cyan40 and DNA/CCyan2 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nature of the different environmental sensitivity of symmetrical and unsymmetrical cyanine dyes: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Sensing of transcription factor binding via cyanine dye pair fluorescence lifetime changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving Clearer Results in Protein Gel Staining and Destaining
A Note on "Dye 937": Our resources did not yield specific information for a reagent named "this compound." The following protocols and troubleshooting advice are based on widely accepted principles for protein gel staining, with a focus on Coomassie Brilliant Blue, a common protein stain. These guidelines are generally applicable to other similar anionic dyes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background staining on my protein gel?
A1: High background staining is often due to residual SDS in the gel, which interferes with the staining process.[1] It can also be caused by the dye being trapped within the gel matrix, especially in lower percentage acrylamide gels.[1] Insufficient washing before staining is another common cause.[1]
Q2: My protein bands are very faint or not visible after destaining. What could be the reason?
A2: Faint or absent protein bands can result from several factors, including a low amount of protein loaded onto the gel, over-destaining, or incomplete protein fixing, which can lead to the protein washing out of the gel.[2][3]
Q3: Can I speed up the destaining process?
A3: Yes, the destaining process can be accelerated by gently heating the destaining solution in a microwave.[4][5] However, be cautious not to boil the solution, as this can damage the gel.[6] Another method is to include a piece of absorbent material, like a Kimwipe, in the destaining solution to soak up excess dye.[4][7]
Q4: Why does my gel appear white or opaque after staining?
A4: A white or opaque appearance is usually due to gel dehydration caused by high concentrations of alcohol (over 50%) in the staining or destaining solutions.[1] The gel can be rehydrated by soaking it in water.
Q5: Is it possible to reuse the staining solution?
A5: While some protocols suggest that the staining solution can be reused, it is generally not recommended for achieving the most consistent and sensitive results.[8] For critical applications, fresh staining solution is always preferable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background | Residual SDS in the gel. | Increase the duration of the fixing step or perform additional washes with water before staining to ensure complete removal of SDS.[1][3] |
| Incomplete destaining. | Extend the destaining time and change the destaining solution several times. Gentle agitation can also help.[7] | |
| Low percentage acrylamide gel. | Gels with lower acrylamide percentages have larger pores that can trap the dye. Incubating the gel in a 25% methanol solution can help remove background, but be aware that this may also partially remove dye from the protein bands.[1] | |
| Faint or No Bands | Insufficient protein loaded. | Increase the amount of protein loaded into each well. Using a protein standard can help in estimating the required concentration.[2][3] |
| Over-destaining. | Reduce the destaining time or use a milder destaining solution. Monitor the gel closely during the destaining process.[2] Over-destaining can occur if the gel is left in the destaining solution for a prolonged period (e.g., overnight).[9][10] | |
| Inadequate fixing. | Ensure the fixing step is performed correctly to prevent the protein from being washed out during staining and destaining.[2] | |
| Uneven Staining or Blotches | Uneven distribution of solutions. | Ensure the gel is fully submerged in all solutions (fixing, staining, and destaining) and that there is gentle but thorough agitation to ensure even distribution.[2] |
| Contamination. | Use clean glassware and high-quality reagents. Avoid touching the gel with bare hands to prevent keratin contamination.[1][2][11] | |
| "Smiling" or Distorted Bands | Overheating during electrophoresis. | Reduce the voltage during the run, run the gel on ice, or use fresh running buffer to prevent overheating.[11] |
| Improperly polymerized gel. | Ensure the acrylamide gel is fully polymerized before use. Incomplete polymerization can be caused by old reagents or incorrect concentrations of TEMED and APS.[12] |
Experimental Protocols
Standard Coomassie Brilliant Blue R-250 Staining and Destaining Protocol
This protocol is a general guideline for staining protein gels with Coomassie Brilliant Blue R-250.
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40-50% methanol and 10% glacial acetic acid.[8][13][14]
-
Destaining Solution: 20-40% methanol and 10% glacial acetic acid in water.[8][14]
-
Fixing Solution (Optional but Recommended): 50% ethanol with 10% acetic acid.[8]
-
Deionized water
-
Orbital shaker
-
Clean staining container
Procedure:
-
Fixation (Optional but Recommended): After electrophoresis, place the gel in the fixing solution for at least 30 minutes with gentle agitation. This step helps to fix the proteins in the gel and remove interfering substances like SDS.[8] For thicker gels, a longer fixation time may be necessary.
-
Staining: Decant the fixing solution and add the staining solution. Ensure the gel is completely submerged. Stain for at least 1 hour with gentle agitation.[14] For lower protein concentrations, the staining time can be extended.
-
Destaining: Decant the staining solution. Rinse the gel briefly with deionized water. Add the destaining solution and place the gel on an orbital shaker.[14]
-
Monitoring: Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[7] Placing a piece of folded Kimwipe into the corner of the container can help absorb the excess dye from the solution.[7]
-
Final Wash and Storage: Once the desired level of destaining is achieved, wash the gel with deionized water to remove the destaining solution. The gel can then be imaged or stored in water at 4°C.[9]
Visual Guides
Caption: Experimental workflow for protein gel staining and destaining.
References
- 1. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Common Issues and Solutions in Coomassie Blue Staining | AAT Bioquest [aatbio.com]
- 3. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Coomassi Blue Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 8. Coomassie blue staining | Abcam [abcam.com]
- 9. Protein Detection in Gels Using Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stratech.co.uk [stratech.co.uk]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 14. How to Stain and Destain a Protein Gel with Coomassie [synapse.patsnap.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio for Fluorescent Dyes
Disclaimer: Initial searches for "Dye 937" did not yield a specific fluorescent dye with this designation. The following technical support guide provides general strategies and troubleshooting advice applicable to a broad range of fluorescent dyes used in life sciences research to improve the signal-to-noise ratio (S/N).
This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it important in fluorescence experiments?
The signal-to-noise ratio is a critical parameter in fluorescence-based assays that compares the level of the desired signal to the level of background noise. A high S/N ratio is essential for distinguishing a true signal from random fluctuations and background, ensuring the reliability and sensitivity of the experimental results. In analytical chemistry, the S/N ratio determines the limit of detection for a substance.[1]
Q2: What are the common causes of a low signal-to-noise ratio?
A low S/N ratio can be caused by either a weak signal or high background noise.[2] Common contributing factors include:
-
Suboptimal Dye Concentration: Using a dye concentration that is too low can result in a weak signal, while excessive concentrations can lead to self-quenching and increased background.
-
High Background Fluorescence: This can originate from several sources, including autofluorescence from cells and media components, non-specific binding of the dye, or issues with the assay plate itself.[2]
-
Instrument Settings: Improperly configured instrument settings, such as excitation/emission wavelengths, detector gain, or exposure time, can negatively impact the S/N ratio.
-
Dye Instability and Degradation: Fluorescent dyes can degrade over time, especially with prolonged exposure to light or improper storage, leading to decreased signal intensity.[3]
-
Fluorescence Quenching: This phenomenon involves the non-radiative loss of excitation energy from a fluorophore, resulting in a diminished fluorescence signal.[4]
Q3: How can I minimize background fluorescence?
Minimizing background fluorescence is crucial for improving the S/N ratio. Here are several strategies:
-
Use a Low-Fluorescence Assay Plate: The choice of microplate can significantly impact background levels.[2] Black plates are generally recommended for fluorescence assays to reduce well-to-well crosstalk and background.
-
Optimize Wash Steps: Ensure complete removal of unbound dye by optimizing the number and duration of wash steps.
-
Utilize Low-Autofluorescence Media: If working with cells, consider using a low-autofluorescence medium to reduce background from media components.[2]
-
Correct for Autofluorescence: If cellular autofluorescence is a significant issue, it can be mitigated by including an unstained control sample to measure and subtract the background fluorescence.
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
A weak or absent signal is a common problem that can arise from issues with the dye, the sample, or the experimental setup.[2]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Dye Concentration | Perform a dye titration experiment to determine the optimal concentration that yields the highest signal without causing self-quenching. | Identification of the optimal dye concentration for your specific assay. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the instrument are correctly set for the specific dye being used. Optimize detector gain and exposure time. | Maximized signal detection without saturating the detector. |
| Dye Degradation | Ensure the dye has been stored correctly (e.g., protected from light, at the recommended temperature) and has not expired.[2] Prepare fresh dye solutions for each experiment. | A stronger signal with freshly prepared, properly stored dye. |
| Poor Cell Health or Low Target Expression | Confirm cell viability and ensure that the target molecule is expressed at sufficient levels.[2] | A robust signal from healthy cells with adequate target expression. |
Issue 2: High Background Fluorescence
High background can mask the true signal, leading to a poor S/N ratio.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Dye Concentration | Reduce the dye concentration. High concentrations can lead to non-specific binding and increased background. | Lower background fluorescence and improved S/N ratio. |
| Inadequate Washing | Increase the number and/or duration of wash steps to ensure complete removal of unbound dye. | Reduced background from residual, unbound dye. |
| Autofluorescence | Include an unstained control to measure and subtract the background fluorescence from cells or media.[2] | A more accurate measurement of the specific fluorescent signal. |
| Assay Plate Issues | Switch to a low-fluorescence plate, such as a black-walled plate, to minimize background and well-to-well crosstalk.[2] | Reduced background fluorescence originating from the plate itself. |
Experimental Protocols
Protocol 1: Dye Concentration Optimization
This protocol describes a general method for determining the optimal concentration of a fluorescent dye for a cell-based assay.
-
Prepare a Dye Dilution Series: Create a series of dye dilutions in your assay buffer or media, typically ranging from 0.1X to 10X of the manufacturer's recommended concentration.
-
Prepare Cell Plates: Seed your cells in a microplate at the desired density and allow them to adhere or grow as required for your experiment.
-
Dye Incubation: Remove the culture medium and add the different dye dilutions to the wells. Include a "no-dye" control to measure autofluorescence.
-
Incubate: Incubate the plate for the recommended time and temperature, protected from light.
-
Wash: Wash the cells with assay buffer to remove unbound dye. The number of washes may need to be optimized.
-
Measure Fluorescence: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the dye concentration. The optimal concentration will be the one that gives the highest signal-to-background ratio without causing significant cytotoxicity or signal quenching.
Protocol 2: Reducing Background from Non-Specific Binding
-
Blocking Step: Before adding the fluorescent dye, incubate your sample (cells or tissue) with a blocking buffer (e.g., a solution containing bovine serum albumin or serum from the same species as the secondary antibody) to block non-specific binding sites.
-
Optimize Antibody/Probe Concentration: If using a fluorescently labeled antibody or probe, perform a titration to find the lowest concentration that still provides a specific and robust signal.
-
Increase Wash Steps: After the dye incubation, increase the number and/or duration of the wash steps. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the wash buffer to help reduce non-specific interactions.
-
Include Controls: Always include appropriate controls, such as an isotype control for antibodies, to assess the level of non-specific binding.
Visualizations
Caption: Troubleshooting workflow for addressing low signal-to-noise ratio in fluorescence experiments.
Caption: Simplified diagram illustrating the process of fluorescence quenching.
References
Technical Support Center: Fluorescent Dye Usage in U937 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using fluorescent dyes for cell tracking and proliferation studies with the U937 cell line.
Troubleshooting Guides
Q: Why is the fluorescent signal in my U937 cells too weak?
A: Weak fluorescent signals can arise from several factors. Here are some common causes and solutions:
-
Insufficient Dye Concentration: The optimal dye concentration can vary depending on the cell type and experimental duration. For rapidly dividing cells like U937s or for long-term tracking, a higher concentration (5-25 µM) may be necessary. For shorter experiments, a lower concentration (0.5-5 µM) might suffice.[1][2] It is recommended to perform a titration experiment to determine the optimal concentration for your specific conditions.
-
Inadequate Incubation Time: Ensure that the cells are incubated with the dye for the recommended duration, typically between 15 to 45 minutes at 37°C, to allow for sufficient penetration into the cells.[1][2]
-
Improper Dye Preparation and Storage: Fluorescent dyes are often dissolved in anhydrous DMSO to create a stock solution.[3][4] Ensure the dye is fully dissolved by vortexing and visual inspection.[3] Stock solutions should be stored properly, typically at -20°C in a desiccated environment, to prevent degradation.[1]
-
Cell Washing: After incubation, it's crucial to wash the cells to remove any unbound dye, which can contribute to background fluorescence and reduce the specific signal.[3]
Q: My U937 cells are showing high levels of toxicity or cell death after labeling. What could be the cause?
A: Cell toxicity is a common issue when working with fluorescent dyes. The following factors can contribute to this problem:
-
Dye Concentration is Too High: While a higher concentration can yield a brighter signal, it can also be toxic to cells. It is crucial to use the lowest possible concentration that still provides a detectable signal to maintain normal cellular physiology.[2]
-
Presence of Serum in Staining Medium: Some protocols recommend using serum-free media to dilute the dye to the desired working concentration.[1] Serum proteins can sometimes interfere with the labeling process or contribute to toxicity.
-
Contamination of Dye or Reagents: Ensure that all reagents and solutions used in the labeling protocol are sterile to prevent contamination that could lead to cell death.
Q: I am observing high background fluorescence in my samples. How can I reduce it?
A: High background fluorescence can obscure the signal from your labeled cells. Here are some steps to minimize it:
-
Thorough Washing: After staining, wash the cells at least once with a suitable buffer like PBS to remove any residual, unbound dye.[3][4]
-
Optimize Dye Concentration: Using an excessively high dye concentration can lead to non-specific binding and increased background.
-
Use of Unlabeled Control: Always include an unlabeled cell sample to establish the baseline autofluorescence of your U937 cells. This will help in setting the correct parameters on the flow cytometer or microscope to distinguish true signal from background.[3]
Frequently Asked Questions (FAQs)
Q: What is the general protocol for labeling U937 cells with a fluorescent dye?
A: A general protocol involves preparing the dye, labeling the cells, and then washing them. Here is a typical workflow:
-
Prepare Dye Stock Solution: Dissolve the lyophilized dye in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 1-10 mM).[2][3][4]
-
Prepare Working Solution: Dilute the stock solution to the final desired working concentration in serum-free medium or PBS.[1][2]
-
Cell Preparation: Harvest logarithmically growing U937 cells and wash them. Resuspend the cells at a concentration of approximately 1 x 10^6 cells/mL.[3][4]
-
Labeling: Add the dye working solution to the cell suspension and incubate for 15-45 minutes at 37°C, protected from light.[1][2][4]
-
Washing: After incubation, wash the cells with fresh medium or PBS to remove excess dye.[3][4] The cells are now ready for downstream applications.
Q: How do I determine the maximum number of cell divisions I can track with a proliferation dye?
A: To determine the tracking limit, you should generate overlay histograms of unlabeled and dye-labeled fluorescence distributions from each time point of your experiment.[3] The point at which the fluorescence intensity of the highly divided cells can no longer be distinguished from the background fluorescence of unstained cells will determine the maximum number of generations you can accurately resolve.[3]
Q: Can I fix the cells after labeling with a fluorescent dye?
A: Many commercially available live cell tracking dyes are fixable, meaning the dye is retained in the cells after fixation with reagents like formaldehyde.[4] This allows for subsequent immunophenotyping or other intracellular staining protocols. However, it is essential to check the manufacturer's instructions for the specific dye you are using to confirm its compatibility with fixation.
Experimental Protocols
Standard Protocol for Fluorescent Labeling of U937 Suspension Cells
This protocol is a generalized procedure based on common practices for labeling suspension cells like U937s with fluorescent dyes for proliferation tracking.
Materials:
-
Fluorescent dye (e.g., CFSE, CellTrace™ Violet)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Complete culture medium appropriate for U937 cells
-
U937 cells in logarithmic growth phase
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Dye Reconstitution:
-
Cell Preparation:
-
Cell Staining:
-
Prepare the dye working solution by diluting the stock solution in serum-free medium or PBS to the desired final concentration (typically between 0.5 µM and 25 µM).[2]
-
Add 1 µL of the reconstituted fluorescent reactive dye to 1 mL of the cell suspension and mix well.[4]
-
Incubate the cells for 30 minutes at room temperature or on ice, protected from light.[4]
-
-
Washing and Resuspension:
-
After incubation, wash the cells with 1 mL of PBS.[4]
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the labeled cells in the appropriate complete culture medium for your experiment.
-
Data Presentation
Table 1: Recommended Dye Concentration Ranges for Different Experimental Durations
| Experimental Duration | Recommended Dye Concentration (µM) | Cell Type Example | Reference |
| Short-term (< 3 days) | 0.5 - 5 | Peripheral Blood Lymphocytes | [2] |
| Long-term (> 3 days) or Rapidly Dividing Cells | 5 - 25 | U937 | [1][2] |
Mandatory Visualization
Caption: A generalized experimental workflow for labeling U937 cells with a fluorescent dye.
Caption: A simplified signaling pathway leading to cell proliferation, which can be monitored using tracking dyes.
References
Effect of pH on Dye 937 staining efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Dye 937, with a specific focus on the impact of pH on its staining efficiency. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted unsymmetrical cyanine dye.[1][2] It is primarily used for the detection of DNA in electrophoretic gels.[1][2] Additionally, it has been noted for its use in staining cells, such as the human macrophage cell line U-937, for analysis by flow cytometry.[3]
Q2: How does pH generally affect fluorescent dyes?
The pH of the staining solution can significantly impact the fluorescence of a dye.[4] Changes in pH can alter the charge of a dye molecule through protonation or deprotonation, which in turn can affect its chemical structure, solubility, and fluorescence properties, including intensity and emission wavelength.[4][5] The specific effect of pH is highly dependent on the individual dye's chemical composition.[4] For some dyes, acidic conditions enhance fluorescence, while for others, alkaline conditions are optimal.[5]
Q3: What is the optimal pH for this compound staining?
The optimal pH for this compound staining is not explicitly documented in publicly available literature. As with many fluorescent dyes, the ideal pH may vary depending on the specific application, cell type, and buffer system being used. It is recommended to perform a pH optimization experiment to determine the best conditions for your specific protocol.
Troubleshooting Guide
Issue: Low or no fluorescence signal after staining with this compound.
This is a common issue that can be attributed to several factors, including the pH of the staining buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound fluorescence signal.
Detailed Troubleshooting Steps:
-
Verify Dye Concentration and Preparation: Ensure that this compound was prepared and diluted correctly according to the manufacturer's instructions. Using a suboptimal concentration can lead to a weak signal.
-
Check Instrument Settings: Confirm that the excitation and emission wavelengths on your instrument (e.g., flow cytometer, fluorescence microscope) are correctly set for this compound.
-
Assess Cell Health: Poor cell viability can lead to inconsistent staining. Use a viability dye to exclude dead cells from your analysis, as they can contribute to background fluorescence.[6]
-
Measure and Optimize Staining Buffer pH: The pH of your staining buffer is a critical parameter.
-
Measure the pH: Use a calibrated pH meter to confirm the pH of your staining buffer.
-
Perform a pH Optimization Experiment: If the signal is still low, it is advisable to test a range of pH values to determine the optimal condition for this compound staining in your specific experimental setup.
-
Experimental Protocols
Protocol: pH Optimization for this compound Staining
This protocol provides a general framework for determining the optimal pH for this compound staining of a cell suspension for flow cytometry.
Materials:
-
This compound stock solution
-
Cells in suspension (e.g., U-937 cells)
-
Phosphate-buffered saline (PBS)
-
A series of buffers with varying pH values (e.g., citrate buffers for pH 4-6, phosphate buffers for pH 6-8, and carbonate-bicarbonate buffers for pH 9-10)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 cells/mL.
-
-
pH Buffer Preparation:
-
Prepare a set of staining buffers with a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
-
Staining:
-
Aliquot 1 mL of the cell suspension into separate tubes for each pH to be tested.
-
Centrifuge the cells and resuspend each pellet in 1 mL of the corresponding pH buffer.
-
Add this compound to each tube at the desired final concentration.
-
Incubate the cells for the recommended time, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with PBS to remove unbound dye.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellets in PBS.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity for each pH condition.
-
Data Presentation:
Summarize the quantitative data from your pH optimization experiment in a table for easy comparison.
Table 1: Effect of pH on this compound Staining Intensity (Hypothetical Data)
| Staining Buffer pH | Mean Fluorescence Intensity (MFI) | Staining Index (SI)* |
| 5.0 | 1500 | 3.0 |
| 6.0 | 4500 | 9.0 |
| 7.0 | 8000 | 16.0 |
| 7.4 | 9500 | 19.0 |
| 8.0 | 7000 | 14.0 |
| 9.0 | 3000 | 6.0 |
*Staining Index is calculated as (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population).
Deeper Dive: The Chemistry of pH and Fluorescence
The effect of pH on a fluorescent dye is rooted in its chemical structure. The following diagram illustrates the general principle of how pH can influence the fluorescent state of a dye molecule.
Caption: General mechanism of pH effect on fluorescent dyes.
This diagram illustrates a hypothetical scenario where the deprotonated form of the dye is more fluorescent. For other dyes, the protonated form may be the one that fluoresces more strongly. The key takeaway is that the equilibrium between these two states, which is governed by the pH of the environment, dictates the overall fluorescence intensity.
References
- 1. adooq.com [adooq.com]
- 2. This compound | 195199-04-3 | Benchchem [benchchem.com]
- 3. Comparison of different staining procedures for the flow cytometric analysis of U-937 cells infected with different Leishmania-species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
Technical Support Center: Dye 937 Removal from Glassware and Equipment
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of Dye 937 from laboratory glassware and equipment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove?
This compound is a substituted unsymmetrical cyanine dye used for the detection of DNA in electrophoretic gels.[1][2][3][4] Like many organic dyes, its chemical structure can lead to strong adhesion to surfaces, particularly glass, making it challenging to remove with standard cleaning procedures.
Q2: What are the initial steps I should take to clean glassware stained with this compound?
Immediately after use, rinse the glassware with warm water to remove any loose residue.[5] For fresh stains, a thorough wash with a laboratory-grade detergent and warm water is often sufficient.[5][6][7] It is crucial to prevent the dye from drying on the surface, as this can make removal more difficult.
Q3: The initial detergent wash did not completely remove the this compound stain. What should I do next?
If a detergent wash is ineffective, you can proceed with a solvent rinse. Start with ethanol or acetone, as these are commonly used for removing organic residues from lab equipment.[5][7]
Q4: Are there any specific safety precautions I should take when working with this compound and the cleaning solvents?
Yes. Always handle this compound and cleaning solvents in a well-ventilated area.[8][9] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses with side-shields.[10] If there is a risk of generating airborne particulates, a dust or mist respirator is recommended.[10] When using flammable solvents like acetone, ensure there are no open flames or ignition sources nearby.[8][9]
Q5: I've tried detergents and common solvents, but a faint stain remains. What is the next step?
For persistent stains, a more robust cleaning protocol may be necessary. This can include soaking the glassware in a cleaning solution or using a sonicator to aid in the removal process. Information suggests that for higher solubility of this compound, warming the tube to 37°C and using an ultrasonic bath can be effective.[11] This principle can be applied to cleaning as well.
Troubleshooting Guide
This section provides a step-by-step approach to removing this compound from your laboratory glassware and equipment.
Problem: this compound stain remains on glassware after initial rinsing.
Solution Workflow:
Caption: A logical workflow for the removal of this compound from glassware.
Experimental Protocols
1. Standard Detergent Wash:
-
Objective: To remove fresh this compound stains.
-
Materials: Laboratory-grade detergent (e.g., Alconox, Liquinox), warm water, appropriate brushes.[5]
-
Procedure:
-
Immediately after use, rinse the glassware with warm water.
-
Prepare a solution of the laboratory detergent in warm water according to the manufacturer's instructions.
-
Submerge the glassware in the detergent solution and scrub all surfaces with a suitable brush.
-
Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized (DI) water.[7]
-
Allow to air dry or place in a drying oven.
-
2. Solvent Rinse:
-
Objective: To remove stubborn organic dye residues.
-
Materials: Ethanol or 100% Acetone, appropriate wash bottles, waste container.[7][12]
-
Procedure:
-
Following the detergent wash, rinse the glassware with a small amount of ethanol or acetone.
-
Ensure the solvent comes into contact with all stained areas.
-
Collect the used solvent in a designated waste container for proper disposal.
-
Rinse the glassware thoroughly with DI water to remove any residual solvent.
-
Dry the glassware.
-
3. Ultrasonic Cleaning:
-
Objective: To remove persistent this compound stains through cavitation.
-
Materials: Ultrasonic bath, cleaning solution (detergent or solvent-based).
-
Procedure:
-
Fill the ultrasonic bath with a suitable cleaning solution.
-
Place the stained glassware in the bath, ensuring it is fully submerged.
-
For enhanced effectiveness, the cleaning solution can be warmed to 37°C, as this may increase the solubility of this compound.[11]
-
Run the ultrasonic bath for a recommended cycle (refer to the manufacturer's instructions).
-
After the cycle, carefully remove the glassware and rinse thoroughly with DI water.
-
Dry the glassware.
-
Data Presentation: Cleaning Agent Efficacy
| Cleaning Agent | Type | Application | Efficacy Notes |
| Warm Water | Rinse | Initial removal of loose dye. | Effective for immediate rinsing after use.[5] |
| Laboratory Detergent | Aqueous Cleaner | Primary cleaning step for fresh stains. | Generally effective for many organic residues.[5][6] |
| Ethanol | Solvent | Secondary rinse for persistent stains. | Good for many organic compounds.[5] |
| Acetone | Solvent | Secondary rinse for stubborn stains. | A powerful solvent for many organic contaminants.[7][12] |
| Ultrasonic Bath | Physical Method | Advanced cleaning for difficult stains. | Can be used with detergents or solvents to enhance cleaning.[11] |
References
- 1. adooq.com [adooq.com]
- 2. This compound | 195199-04-3 | Benchchem [benchchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | cyanine dye | CAS 195199-04-3 | 花菁染料 | 美国InvivoChem [invivochem.cn]
- 5. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 6. ehs.unl.edu [ehs.unl.edu]
- 7. usalab.com [usalab.com]
- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 10. img.ssww.com [img.ssww.com]
- 11. m.elisa-research.com [m.elisa-research.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to DNA Visualization: Ethidium Bromide vs. Unsymmetrical Cyanine Dyes (Featuring Dye 937)
For researchers, scientists, and drug development professionals, the visualization of DNA is a cornerstone of molecular biology. The choice of DNA stain can significantly impact experimental outcomes, laboratory safety, and downstream applications. This guide provides a detailed comparison of the traditional intercalating agent, Ethidium Bromide (EtBr), with the class of unsymmetrical cyanine dyes, including the lesser-known Dye 937.
While Ethidium Bromide has been the go-to DNA stain for decades due to its low cost and effectiveness, concerns over its mutagenicity have driven the development of safer and often more sensitive alternatives. Unsymmetrical cyanine dyes represent a major class of these alternatives. This guide will delve into the mechanisms, performance characteristics, and experimental protocols for both, offering a comprehensive resource for informed decision-making.
At a Glance: Key Performance Characteristics
| Feature | Ethidium Bromide | Unsymmetrical Cyanine Dyes (e.g., SYBR Gold, GelRed) | This compound |
| Mechanism of Action | Intercalation[1][2][3] | Primarily minor groove binding or intercalation[4] | Substituted Unsymmetrical Cyanine Dye |
| Excitation Maxima (nm) | 300, 520[5] | ~495 (SYBR Gold), ~300 (GelRed)[6][7] | Not Available |
| Emission Maxima (nm) | 590[5] | ~537 (SYBR Gold), ~595 (GelRed)[6][7] | Not Available |
| Sensitivity (Detection Limit) | 1-5 ng/band[7][8] | As low as 25 pg (SYBR Gold), 0.25 ng (GelRed)[9][10][11] | Not Available |
| Toxicity | Potent mutagen, potential carcinogen[12][13][14][15] | Generally lower mutagenicity, some are non-toxic and non-cytotoxic[16][17][18][19][20][21] | Not Available |
| Cell Permeability | Permeable | Varies; some are designed to be membrane-impermeable[16][21] | Described as having "selected permeability" |
Mechanism of Action: How They Bind to DNA
The way a dye interacts with DNA is fundamental to its function and has implications for its effects on downstream applications.
Ethidium Bromide: As a planar molecule, Ethidium Bromide slips between the stacked base pairs of the DNA double helix, a process known as intercalation.[1][2][3] This unwinds and lengthens the DNA molecule. Upon binding, its fluorescence quantum yield increases dramatically, making it easily visible under UV light.[2][8]
Unsymmetrical Cyanine Dyes: This class of dyes exhibits more diverse binding mechanisms.[4] Some, like many SYBR dyes, bind to the minor groove of the DNA. Others may also intercalate. The specific binding mode depends on the dye's structure and the DNA sequence. This variability can be advantageous, as minor groove binding is generally considered less disruptive to the DNA structure than intercalation. Like EtBr, their fluorescence is significantly enhanced upon binding to DNA.
Experimental Workflows and Protocols
The practical application of these dyes in the laboratory involves specific workflows for staining and visualization.
Ethidium Bromide Staining Workflow
Ethidium Bromide can be used in two primary ways: incorporated directly into the agarose gel before electrophoresis (pre-casting) or by soaking the gel in an EtBr solution after electrophoresis (post-staining).
Experimental Protocol: Post-Staining with Ethidium Bromide
-
Prepare Staining Solution: Dilute a stock solution of Ethidium Bromide (typically 10 mg/mL) in deionized water or electrophoresis buffer to a final concentration of 0.5-1.0 µg/mL.
-
Stain the Gel: After electrophoresis, carefully place the agarose gel in a container with the staining solution. Ensure the gel is fully submerged. Incubate for 15 to 60 minutes at room temperature with gentle agitation. The incubation time will depend on the thickness of the gel.
-
Destain the Gel (Optional): To reduce background fluorescence and increase sensitivity, the gel can be destained in deionized water for 15 to 30 minutes.
-
Visualize: Place the gel on a UV transilluminator to visualize the DNA bands.
Caution: Ethidium Bromide is a potent mutagen. Always wear appropriate personal protective equipment (PPE), including gloves and eye protection, and handle it in a designated area. Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[12][13][14][15]
Unsymmetrical Cyanine Dye Staining Workflow
Many newer cyanine dyes are also versatile and can be used for both pre-casting and post-staining. The protocols are generally similar to those for Ethidium Bromide, but concentrations and incubation times may vary depending on the specific dye.
Experimental Protocol: Post-Staining with a Representative Cyanine Dye (e.g., SYBR Gold)
-
Prepare Staining Solution: Dilute the concentrated SYBR Gold stock solution 10,000-fold in electrophoresis buffer (e.g., TBE or TAE).
-
Stain the Gel: After electrophoresis, place the gel in the staining solution and incubate for 10-40 minutes at room temperature, protected from light.
-
Visualize: Visualize the DNA bands using a UV transilluminator or a blue-light transilluminator. Blue light excitation is often recommended for cyanine dyes to avoid DNA damage, which can be a concern with UV light, particularly for downstream applications like cloning.
In-Depth Comparison
Sensitivity
One of the most significant advantages of many unsymmetrical cyanine dyes over Ethidium Bromide is their superior sensitivity. While EtBr can reliably detect DNA bands containing 1-5 ng of DNA, high-performance cyanine dyes like SYBR Gold can detect as little as 25 picograms.[7][8][9][11] GelRed is also reported to be significantly more sensitive than EtBr, with a detection limit of around 0.25 ng.[10] This increased sensitivity is crucial for applications where the starting material is limited.
Toxicity and Safety
The primary driver for the development of alternatives to Ethidium Bromide is its toxicity. EtBr is a potent mutagen and a suspected carcinogen, necessitating careful handling and disposal as hazardous waste.[12][13][14][15]
Many unsymmetrical cyanine dyes have been engineered to be safer. For example, some, like GelRed and GelGreen, are designed to be membrane-impermeable, meaning they cannot easily enter living cells and interact with the genomic DNA.[16][21] Others, like SYBR Safe, have been shown to have significantly lower mutagenicity in Ames tests compared to EtBr.[17][18][19][20] While no chemical should be handled without due care, these safer alternatives can reduce risks in the lab and simplify waste disposal.
Downstream Applications
For experiments that require the recovery of DNA from the gel for downstream applications such as cloning or sequencing, the choice of stain is critical. The intercalation of Ethidium Bromide and the use of UV transillumination for visualization can potentially damage the DNA. While many cyanine dyes can also be visualized with UV light, a key advantage is that many are also compatible with blue-light transilluminators. Blue light is less energetic than UV light and therefore causes less damage to the DNA, which can lead to higher cloning efficiencies.
Conclusion and Recommendations
The choice between Ethidium Bromide and an unsymmetrical cyanine dye depends on a balance of factors including sensitivity requirements, safety concerns, downstream applications, and cost.
-
Ethidium Bromide remains a viable option for routine DNA visualization where high sensitivity is not paramount and where established safety protocols for handling and disposal of hazardous waste are in place. Its low cost is a significant advantage.
-
Unsymmetrical Cyanine Dyes offer compelling advantages, particularly in terms of safety and sensitivity . For laboratories prioritizing a safer working environment and for applications requiring the detection of low amounts of DNA, cyanine dyes like SYBR Gold and GelRed are superior choices. The compatibility of many of these dyes with blue-light visualization is a further benefit for preserving the integrity of DNA for downstream use.
While specific data for This compound is not publicly available, as a member of the unsymmetrical cyanine dye family, it likely shares some of the general characteristics of this class, such as high fluorescence enhancement upon binding to DNA. However, without concrete experimental data on its sensitivity, toxicity, and optimal usage protocols, a direct recommendation for its use is not possible. Researchers considering this compound should endeavor to obtain detailed product information and safety data from the supplier and perform their own validation experiments to compare its performance against established standards like Ethidium Bromide or other well-characterized cyanine dyes.
References
- 1. Mechanism of interaction of Ethidium Bromide (EtBr) with DNA | PPTX [slideshare.net]
- 2. How does ethidium bromide work? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyanine Dyes as Intercalating Agents: Kinetic and Thermodynamic Studies on the DNA/Cyan40 and DNA/CCyan2 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethidium Bromide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. sahoury.com [sahoury.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 9. SYBR Gold - Wikipedia [en.wikipedia.org]
- 10. Ethidium Bromide: Swap or Not | UC Santa Barbara | Sustainability [sustainability.ucsb.edu]
- 11. Invitrogen SYBR Gold Nucleic Acid Gel Stain (10,000X Concentrate in DMSO) 500 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 12. Ethidium Bromide | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 13. hsrm.umn.edu [hsrm.umn.edu]
- 14. Ethidium bromide-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 15. odu.edu [odu.edu]
- 16. biotium.com [biotium.com]
- 17. SYBR Safe DNA Gel Stain | Thermo Fisher Scientific - US [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. SYBR Safe - Wikipedia [en.wikipedia.org]
- 20. What is the difference between ethidium bromide and SYBR Safe? | AAT Bioquest [aatbio.com]
- 21. Chemicals of Concern | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
A Comparative Guide to Nucleic Acid Gel Stains: Dye 937 vs. SYBR Green
For researchers in molecular biology, drug development, and various scientific fields, the visualization of nucleic acids in electrophoretic gels is a fundamental and routine procedure. The choice of fluorescent stain is critical, impacting sensitivity, workflow, and safety. This guide provides a detailed comparison of a lesser-known dye, Dye 937, with the widely used SYBR Green I, offering insights into their properties and applications.
Overview of the Dyes
SYBR Green I is a well-established and highly popular fluorescent dye for staining DNA in agarose and polyacrylamide gels. It is known for its high sensitivity and straightforward staining procedures. SYBR Green I is an asymmetrical cyanine dye that exhibits a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA)[1][2].
This compound is identified as a substituted unsymmetrical cyanine dye, also designed for the detection of DNA in electrophoretic gels. While less common in published literature, patent information indicates its utility as a nucleic acid stain.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound and SYBR Green I based on available data. It is important to note that comprehensive, peer-reviewed data for this compound is limited.
| Feature | This compound | SYBR Green I |
| Chemical Class | Substituted Unsymmetrical Cyanine Dye | Unsymmetrical Cyanine Dye[1][2] |
| Excitation Maxima (with dsDNA) | ~490 nm | 497 nm[3][4] |
| Emission Maxima (with dsDNA) | ~530 nm | 520 nm[3][4] |
| Detection Limit (Sensitivity) | Not publicly available | As low as 20 pg of dsDNA per band with 254 nm epi-illumination[3][5][6][7]. 60 pg with 300 nm transillumination[3][6][7]. |
| Signal-to-Noise Ratio | Not publicly available | Excellent signal-to-noise ratio with minimal background fluorescence[8][9]. |
| Binding Preference | DNA | Preferentially binds to dsDNA, but also stains ssDNA and RNA with lower efficiency[1][6]. |
| Staining Time | Not publicly available | 15-60 minutes for post-staining[6][7]. |
| Destaining Required | Not specified | No[3][6]. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are standard protocols for gel staining with SYBR Green I. A generalized protocol for this compound is provided based on its chemical class, but users should always refer to the manufacturer's specific instructions.
SYBR Green I Staining Protocol (Post-Staining)
This protocol is a standard method for staining gels after electrophoresis.
-
Prepare Staining Solution: Dilute the 10,000X SYBR Green I stock solution 1:10,000 in an electrophoresis buffer (e.g., TAE or TBE) to make the 1X staining solution. Prepare a sufficient volume to fully submerge the gel. It is recommended to use a plastic container as the dye may adsorb to glass surfaces[3].
-
Stain the Gel: After electrophoresis, place the gel in the staining solution.
-
Incubate: Gently agitate the gel at room temperature for 15-30 minutes, protected from light[6]. Staining time may need to be optimized based on gel thickness and agarose concentration.
-
Visualize: Remove the gel from the staining solution. No destaining is required. Visualize the DNA bands using a UV transilluminator (300 nm) or a blue-light transilluminator[6]. For higher sensitivity, 254 nm epi-illumination can be used[3][5][6].
Generalized Protocol for Unsymmetrical Cyanine Dyes (e.g., this compound)
This protocol is a general guideline. The optimal concentrations and incubation times should be determined empirically or based on the manufacturer's recommendations.
-
Prepare Staining Solution: Prepare a 1X staining solution by diluting the concentrated stock dye in a suitable buffer (e.g., TBE or TAE).
-
Stain the Gel: Following electrophoresis, immerse the gel in the staining solution in a plastic container.
-
Incubate: Gently agitate the gel at room temperature for an appropriate duration, protected from light.
-
Visualize: Remove the gel and visualize the DNA bands using a transilluminator with an appropriate excitation light source (around 490 nm for this compound) and emission filter (around 530 nm for this compound).
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Conclusion
SYBR Green I remains a well-characterized and highly sensitive nucleic acid gel stain with a wealth of supporting data and established protocols. Its performance is reliable and it serves as a benchmark for nucleic acid detection in gels.
This compound, as a member of the unsymmetrical cyanine dye family, is expected to have fluorescent properties suitable for nucleic acid staining. The available patent information on its spectral characteristics suggests it is designed for this purpose. However, the lack of accessible, peer-reviewed performance data, particularly regarding its sensitivity and signal-to-noise ratio, makes a direct and comprehensive comparison with SYBR Green I challenging.
For researchers requiring high sensitivity and a well-documented staining procedure, SYBR Green I is the recommended choice. Scientists interested in exploring alternative dyes may consider this compound, but should be prepared to perform their own optimization and validation experiments to determine its suitability for their specific applications. As with any laboratory reagent, consulting the manufacturer's specific guidelines is essential for optimal and safe use.
References
- 1. takara.co.kr [takara.co.kr]
- 2. SYBR Green I - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. takara.co.kr [takara.co.kr]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. thomassci.com [thomassci.com]
- 9. SYBR® Green I Nucleic Acid Stain | Lonza [bioscience.lonza.com]
Quantitative DNA Analysis: A Comparative Guide to Fluorescent Dyes
For researchers, scientists, and drug development professionals seeking optimal reagents for quantitative DNA analysis, a thorough understanding of the available fluorescent dyes is crucial. This guide provides a comparative overview of several common DNA quantification dyes. Unfortunately, comprehensive quantitative performance data for "Dye 937" is not publicly available, precluding a direct comparison. However, we present the available information on this compound and a detailed, data-driven comparison of well-established alternative dyes.
This compound: Limited Information Available
This compound is identified as a substituted unsymmetrical cyanine dye.[1][2] Its primary application, as described by various suppliers, is for the detection of DNA in electrophoretic gels.[1][2] Available information is limited to its chemical formula (C32H37IN4S) and CAS number (195199-04-3).[1] Despite extensive searches, no technical datasheets, application notes, or peer-reviewed publications containing quantitative performance data for DNA quantification in solution—such as sensitivity, dynamic range, or linearity—could be located.
A Comparative Analysis of Leading DNA Quantification Dyes
In contrast to the limited information on this compound, a wealth of data exists for several other fluorescent dyes commonly used for quantitative DNA analysis. This section provides a comparative analysis of PicoGreen®, SYBR® Green I, EvaGreen®, AccuClear™, and AccuBlue™ NextGen, with a focus on their performance metrics. The data presented is largely based on a 2016 study by Bruijns et al. published in Analytical Biochemistry, which provides a direct and standardized comparison of these dyes.[3][4]
Performance Metrics
The selection of a DNA quantification dye is often guided by key performance indicators such as the limit of detection (LOD) and the linear dynamic range. The LOD represents the lowest concentration of DNA that can be reliably distinguished from the background, while the linear range indicates the concentration window over which the fluorescent signal is directly proportional to the DNA concentration.
| Dye | Linear Range (dsDNA) | Limit of Detection (LOD) |
| PicoGreen® | 5 pg - 5 ng | Not explicitly stated in the comparative study, but known for high sensitivity.[3][5] |
| SYBR® Green I | No linear range found in the pg-ng range in the comparative study.[3] | Not applicable for quantitative analysis in this range based on the study.[3] |
| EvaGreen® | Linear in the ng range | Not explicitly stated in the comparative study.[3] |
| AccuClear™ | 3 pg - 200 ng | Not explicitly stated in the comparative study, but has the widest linear range.[3][4] |
| AccuBlue™ NextGen™ | 5 pg - 5 ng | 50 pg (highest sensitivity)[3][4] |
Note: The performance of these dyes can be influenced by various factors, including the specific instrumentation used, buffer composition, and the presence of contaminants.
Experimental Protocols
Accurate and reproducible DNA quantification relies on standardized experimental protocols. Below are generalized methodologies for using fluorescent dyes in a microplate reader format.
General Protocol for dsDNA Quantification using Fluorescent Dyes
This protocol is a general guideline and should be optimized for the specific dye and instrument used.
Materials:
-
Fluorescent DNA quantification dye (e.g., PicoGreen®, AccuClear™)
-
Dilution buffer (e.g., 1X TE buffer)
-
dsDNA standard of known concentration (e.g., lambda DNA)
-
Unknown DNA samples
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to equilibrate to room temperature.
-
Prepare the fluorescent dye working solution by diluting the concentrated stock in the appropriate dilution buffer as recommended by the manufacturer. Protect the dye solution from light.
-
-
Preparation of DNA Standards:
-
Prepare a series of dsDNA standards by serially diluting the DNA stock in the dilution buffer. The concentration range of the standards should encompass the expected concentration of the unknown samples.
-
-
Assay Setup:
-
Pipette a specific volume (e.g., 100 µL) of each DNA standard and unknown DNA sample into separate wells of the 96-well plate. It is recommended to perform all measurements in triplicate.
-
Add an equal volume (e.g., 100 µL) of the dye working solution to each well containing a standard or sample.
-
Mix thoroughly by gentle pipetting or shaking on a plate shaker for 2-5 minutes, protected from light.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified by the dye manufacturer (typically 2-5 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the chosen dye.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank (no DNA control) from all other measurements.
-
Generate a standard curve by plotting the fluorescence intensity of the DNA standards against their known concentrations.
-
Determine the concentration of the unknown DNA samples by interpolating their fluorescence values on the standard curve.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful DNA quantification.
Figure 1. A generalized workflow for quantitative DNA analysis using fluorescent dyes.
Conclusion
While this compound is noted for its use in gel electrophoresis, the absence of quantitative performance data makes it unsuitable for applications requiring precise DNA concentration measurement in solution. For researchers engaged in such quantitative analyses, established dyes like PicoGreen®, AccuClear™, and AccuBlue™ NextGen offer well-characterized and reliable alternatives. The choice among these will depend on the specific requirements of the experiment, particularly the expected DNA concentration and the need for high sensitivity or a broad dynamic range. The provided experimental protocol and workflow diagram offer a foundational guide for performing accurate and reproducible DNA quantification using these fluorescent dyes.
References
Unveiling the Sensitivity of Dye 937: A Comparative Guide to Cyanine Dyes for DNA Detection
For researchers, scientists, and drug development professionals engaged in nucleic acid analysis, the selection of a fluorescent dye with optimal sensitivity and performance is paramount. This guide provides a detailed comparison of Dye 937, an unsymmetrical cyanine dye, with other commonly used cyanine dyes for the detection of DNA, supported by available experimental data and protocols.
Performance Comparison of Cyanine Dyes
The sensitivity of a fluorescent DNA stain is a multifactorial property, primarily influenced by its molar extinction coefficient (how strongly it absorbs light), fluorescence quantum yield upon binding to DNA (how efficiently it emits light), and the degree of fluorescence enhancement when bound to its target. The following table summarizes the available photophysical data for this compound and other popular cyanine dyes.
| Dye | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε_max) (M⁻¹cm⁻¹) | Quantum Yield (Φ) (DNA-bound) | Limit of Detection (LOD) in Agarose Gel |
| This compound | ~488-505 (solvent dependent) | ~602-640 (solvent dependent) | ~45,000-52,000 (solvent dependent) | Data not available | Data not available |
| SYBR Green I | ~497 | ~520 | >50,000 | >0.4 | ~25 pg/band[3] |
| SYBR Gold | ~495 | ~537 | ~70,000 | ~0.6 | >10-fold more sensitive than Ethidium Bromide[3] |
| GelRed™ | ~525 (DNA-bound) | ~600 (DNA-bound) | Data not available | Data not available | More sensitive than Ethidium Bromide[4] |
| Ethidium Bromide | 520 (DNA-bound) | 600 (DNA-bound) | ~5,600 | ~0.15 | ~1 ng/band |
Note: The photophysical properties of this compound are provided from a technical guide and are solvent-dependent.[5] Data for other dyes are compiled from various sources and may have been determined under different experimental conditions. A direct comparison of sensitivity based solely on these values should be made with caution. The brightness of a fluorescent molecule is a product of its extinction coefficient and quantum yield.[6]
Experimental Methodologies
Accurate comparison of dye sensitivity requires standardized experimental protocols. Below are generalized protocols for DNA detection in agarose gel electrophoresis, which can be adapted for specific dye characteristics.
General Protocol for DNA Staining in Agarose Gels
This protocol outlines the fundamental steps for post-staining of DNA in agarose gels, a common application for cyanine dyes.
Materials:
-
Agarose
-
1x TAE or TBE buffer
-
DNA ladder and samples
-
6x loading buffer
-
Fluorescent DNA stain (e.g., this compound, SYBR Green I)
-
Staining container
-
Gel imaging system
Procedure:
-
Gel Preparation: Prepare a 1% agarose gel in 1x TAE or TBE buffer. Allow the gel to solidify completely.[7][8]
-
Electrophoresis: Load DNA samples mixed with 6x loading buffer into the wells of the gel. Run the gel at an appropriate voltage until the desired separation is achieved.[7]
-
Staining: After electrophoresis, carefully transfer the gel into a staining container with a sufficient volume of staining solution (dye diluted in 1x TAE or TBE buffer as per manufacturer's recommendation) to fully submerge the gel. Incubate for 30 minutes with gentle agitation, protected from light.[5]
-
Destaining (Optional): For some dyes, a destaining step in deionized water for 30 minutes can help to reduce background fluorescence and improve sensitivity.[5]
-
Visualization: Image the gel using a gel doc system equipped with the appropriate excitation and emission filters for the specific dye used.[5]
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is typically determined using a comparative method with a well-characterized standard.[9]
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for determining fluorescence quantum yield.
Experimental Workflow for DNA Gel Electrophoresis and Staining
The following diagram illustrates the typical workflow for separating and visualizing DNA fragments using agarose gel electrophoresis and fluorescent staining.
Caption: DNA gel electrophoresis and staining workflow.
Conclusion
This compound presents itself as a viable, though less characterized, alternative to more established cyanine dyes for DNA detection in electrophoretic gels. Its favorable molar extinction coefficient suggests a strong light-absorbing capability, a prerequisite for a sensitive fluorescent probe. However, the absence of publicly available data on its fluorescence quantum yield when bound to DNA and its limit of detection makes a definitive sensitivity comparison challenging.
For applications demanding the highest sensitivity, dyes like SYBR Gold and SYBR Green I, with their well-documented high quantum yields and low detection limits, remain the preferred choice.[3][10] Researchers considering this compound for their specific applications are encouraged to perform in-house validation and comparison against established standards to determine its suitability and sensitivity for their experimental needs. Future studies quantifying the fluorescence enhancement and detection limits of this compound will be crucial in fully elucidating its position within the landscape of cyanine DNA stains.
References
- 1. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. 21 Fluorescent Protein-Based DNA Staining Dyes [mdpi.com]
- 3. Nucleic Acid Detection on Gels, Blots and Arrays—Section 8.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. goldbio.com [goldbio.com]
- 5. nba.uth.tmc.edu [nba.uth.tmc.edu]
- 6. reddit.com [reddit.com]
- 7. science.smith.edu [science.smith.edu]
- 8. DNA Separation and Detection on Agarose Gels/ In-Gel Pre-Staining Protocol [protocols.io]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing DNA Visualization: A Comparative Guide to Dye 937 and Its Advantages Over Traditional Stains
For researchers, scientists, and drug development professionals at the forefront of genetic analysis, the choice of DNA stain is a critical decision that impacts experimental accuracy, laboratory safety, and workflow efficiency. While traditional stains like Ethidium Bromide (EtBr) have been a laboratory staple for decades, novel fluorescent dyes, exemplified by Dye 937, offer significant advancements in sensitivity, safety, and performance. This guide provides an objective comparison of this compound and similar next-generation dyes against traditional DNA stains, supported by a review of their core functionalities and experimental applications.
Executive Summary: Key Advantages of Modern DNA Stains
Modern DNA stains, such as the cyanine-based this compound, have been engineered to overcome the primary limitations of traditional stains like Ethidium Bromide.[1][2] The core advantages lie in three main areas:
-
Enhanced Safety: The most significant advantage is the reduced mutagenicity and toxicity.[3][4][5] Unlike EtBr, which is a potent mutagen that intercalates with DNA and requires handling as hazardous waste, newer dyes are often designed to be membrane-impermeable, preventing them from entering living cells and posing a significantly lower health risk.[1][3][5] This also translates to safer disposal protocols, often allowing for sink disposal in compliance with regulations, thereby reducing hazardous waste management costs.[3][6]
-
Increased Sensitivity: Many next-generation dyes exhibit higher sensitivity, allowing for the detection of smaller quantities of DNA.[1][3][7] This is crucial when working with precious or low-concentration samples. For instance, some modern dyes can detect as little as 0.04 ng of double-stranded DNA (dsDNA).[7]
-
Versatile and Safer Visualization: A major drawback of EtBr is its requirement for UV light transillumination for visualization, which can damage the DNA sample and pose a risk of skin and eye damage to the user.[8][9] Many modern dyes are compatible with safer blue-light transilluminators, which do not cause DNA damage, leading to higher cloning efficiencies and a safer laboratory environment.[7][8]
Comparative Data: Performance Metrics
The following tables summarize the key performance indicators of modern DNA stains (represented by the characteristics of dyes like this compound and other novel stains) compared to traditional options.
Table 1: Safety and Handling
| Feature | Modern Dyes (e.g., this compound, GelRed, SYBR Safe) | Ethidium Bromide (EtBr) |
| Mutagenicity | Low to non-mutagenic[3][4][5][6] | High, potent mutagen[4][10][11] |
| Toxicity | Low to non-toxic[3][4] | Toxic, carcinogen[4][10] |
| Membrane Permeability | Generally cell membrane-impermeable[1][3][5] | Permeable to cell membranes |
| Disposal | Often suitable for sink disposal (check local regulations)[3] | Requires hazardous waste disposal[3] |
Table 2: Sensitivity and Detection
| Feature | Modern Dyes (e.g., this compound, SYBR Gold, GelRed) | Ethidium Bromide (EtBr) |
| Sensitivity | High (as low as 25-40 pg of dsDNA)[7][12] | Moderate (typically 1-5 ng of dsDNA)[8][10] |
| Background Fluorescence | Low, often no destaining required[1][6][7] | Low, but can vary |
| Compatibility | dsDNA, ssDNA, RNA[1][12] | dsDNA, RNA[9] |
Table 3: Excitation and Emission
| Feature | Modern Dyes (e.g., this compound, SYBR Green, GelGreen) | Ethidium Bromide (EtBr) |
| Excitation Wavelengths | Blue light (~497 nm) and/or UV light (~250-300 nm)[7][8] | UV light (~300 nm and 360 nm)[10] |
| Emission Wavelength | Green (~524 nm) or Red | Orange/Yellow (~590 nm)[10] |
| Visualization Equipment | Blue-light transilluminators, UV transilluminators[7][8] | UV transilluminators[10] |
Experimental Protocols and Methodologies
The application of DNA stains is primarily in the visualization of nucleic acids following agarose gel electrophoresis. The general workflow is consistent, with variations in when the dye is introduced.
General Protocol for Agarose Gel Electrophoresis and Staining
-
Gel Preparation: An agarose gel is prepared by dissolving agarose powder in an electrophoresis buffer (e.g., TAE or TBE) and heating the mixture.
-
Casting the Gel: The molten agarose is poured into a casting tray with a comb to create wells for sample loading.
-
Sample Loading: DNA samples, mixed with a loading buffer, are loaded into the wells of the solidified gel.
-
Electrophoresis: An electric field is applied across the gel, causing the negatively charged DNA to migrate towards the positive electrode. DNA fragments are separated by size, with smaller fragments moving faster.
-
Staining:
-
Pre-casting: The DNA stain is added to the molten agarose before casting the gel.
-
Post-staining: The gel is run without stain and then submerged in a staining solution containing the dye.
-
Pre-loading: The stain is mixed with the DNA sample before loading.
-
-
Visualization: The gel is placed on a transilluminator (UV or blue light, depending on the dye) to visualize the fluorescent DNA bands.
-
Documentation: The gel is imaged using a gel documentation system.
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Experimental workflow for agarose gel electrophoresis.
Caption: Mechanism of DNA intercalation by fluorescent dyes.
Conclusion
The transition from traditional DNA stains like Ethidium Bromide to modern alternatives such as this compound represents a significant step forward in molecular biology. The enhanced safety profile, coupled with superior sensitivity and compatibility with non-damaging visualization methods, empowers researchers to conduct experiments with greater confidence and accuracy. For laboratories engaged in sensitive applications like cloning, PCR, and next-generation sequencing, the adoption of these advanced dyes is not merely a matter of convenience but a critical component of robust and reliable scientific practice.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound | cyanine dye | CAS 195199-04-3 | 花菁染料 | 美国InvivoChem [invivochem.cn]
- 3. ocs.umich.edu [ocs.umich.edu]
- 4. staff.sgul.ac.uk [staff.sgul.ac.uk]
- 5. biotium.com [biotium.com]
- 6. cloverbiosciences.com [cloverbiosciences.com]
- 7. smobio.com [smobio.com]
- 8. genedirex.com [genedirex.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. 5 Common Dyes for Visualizing and Staining DNA [thoughtco.com]
- 12. DNA Stains for Gel Electrophoresis | Thermo Fisher Scientific - AT [thermofisher.com]
Cross-Validation of Cellular Analysis Results in U937 Cells: A Comparative Guide to Fluorescent Dye-Based Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular analysis, particularly when utilizing the human monocytic cell line U937, robust and reproducible data are paramount. Cross-validation of results obtained from fluorescent dye-based assays is a critical step to ensure the accuracy and reliability of experimental findings. This guide provides a comprehensive comparison of commonly used fluorescent dyes for assessing cell proliferation and viability in U937 cells, supported by experimental data and detailed protocols.
Data Presentation: Comparative Analysis of Fluorescent Dyes
The selection of a fluorescent dye can significantly impact experimental outcomes. The following tables summarize the key characteristics and performance metrics of dyes frequently used for cell proliferation and viability assays with U937 cells.
Table 1: Comparison of Dyes for Cell Proliferation Assays
| Feature | CellTrace™ CFSE | CellTrace™ Violet | CellTrace™ Far Red |
| Excitation/Emission (nm) | 492/517 | 405/450 | 630/661 |
| Laser Line | 488 nm (Blue) | 405 nm (Violet) | 633/635 nm (Red) |
| Toxicity | Can exhibit toxicity at concentrations >2 µM[1]. | Low toxicity, minimal impact on cell viability at effective concentrations[1]. | Low toxicity, minimal impact on cell viability at effective concentrations[1]. |
| Fluorescence Stability | Shows a significant decrease in fluorescence in the first 24 hours post-staining[1]. | Stable fluorescence with minimal initial decrease[1]. | Stable fluorescence with minimal initial decrease[1]. |
| Generational Resolution | Good resolution, but can be affected by initial fluorescence loss. | Excellent resolution between division peaks due to minimal cell-to-cell dye transfer[1]. | Excellent resolution, allowing for tracking of up to 8 generations[2]. |
| Multiplexing Capability | Occupies the common FITC channel, which can limit multiplexing with other green fluorophores[1][3]. | Ideal for multiplexing with green fluorophores like GFP or FITC[3]. | Compatible with green and blue fluorophores, expanding panel design options[3]. |
Table 2: Comparison of Dyes for Cell Viability Assays
| Feature | Calcein AM | Propidium Iodide (PI) |
| Principle of Detection | Stains viable cells by conversion to fluorescent calcein via intracellular esterase activity. | Stains non-viable cells by intercalating with DNA upon loss of membrane integrity. |
| Excitation/Emission (nm) | 490/515 | 535/617 |
| Laser Line | 488 nm (Blue) | 488 nm (Blue) or 561 nm (Yellow-Green) |
| Cell Permeability | Permeable to live cells. | Impermeable to live cells. |
| Readout | Green fluorescence in live cells. | Red fluorescence in dead cells. |
| Combined Use | Frequently used together for simultaneous live/dead cell discrimination. | Frequently used with Calcein AM for a dual-staining viability assay. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are standardized protocols for the application of the compared fluorescent dyes in U937 cells.
Protocol 1: U937 Cell Proliferation Assay using CellTrace™ Dyes (CFSE, Violet, Far Red)
-
Cell Preparation:
-
Culture U937 cells in appropriate media to a density of 1 x 10^6 cells/mL.
-
Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%).
-
-
Dye Preparation:
-
Prepare a 5 mM stock solution of the chosen CellTrace™ dye in high-quality, anhydrous DMSO.
-
For staining, dilute the stock solution in pre-warmed PBS or serum-free medium to the desired working concentration (typically 1-10 µM). It is recommended to perform a titration to determine the optimal concentration for U937 cells[4].
-
-
Cell Staining:
-
Centrifuge the U937 cell suspension and resuspend the cell pellet in the pre-warmed dye working solution at a concentration of 1 x 10^6 cells/mL[4].
-
Incubate for 20 minutes at 37°C, protected from light[4].
-
To stop the staining process, add 5 volumes of complete culture medium and incubate for an additional 5 minutes[4].
-
-
Washing:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in pre-warmed complete culture medium to remove any residual unbound dye.
-
-
Cell Culture and Analysis:
-
Plate the stained U937 cells under desired experimental conditions.
-
At each time point, harvest the cells and analyze by flow cytometry.
-
Use appropriate laser and filter combinations for the specific CellTrace™ dye (see Table 1).
-
Gate on the live, single-cell population and analyze the fluorescence histogram to resolve successive generations.
-
Protocol 2: U937 Cell Viability Assay using Calcein AM and Propidium Iodide (PI)
-
Cell Preparation:
-
Harvest U937 cells from culture, including any non-adherent cells from the supernatant, as these may represent the non-viable population.
-
Wash the cells once with 1X PBS.
-
Resuspend the cells in 1X PBS or a suitable binding buffer at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL[5].
-
-
Staining Solution Preparation:
-
Prepare a working solution containing both Calcein AM and Propidium Iodide in 1X PBS.
-
A typical final concentration is 0.05 µM for Calcein-AM and 3 µM for PI, though optimal concentrations may vary and should be determined empirically[5].
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use a 488 nm laser for excitation.
-
Detect Calcein fluorescence in the green channel (e.g., 530/30 nm filter) and PI fluorescence in the red channel (e.g., >610 nm filter).
-
Set up compensation controls using cells stained with only Calcein AM or only PI to correct for spectral overlap.
-
Analyze the data to distinguish between live (Calcein positive, PI negative), dead (Calcein negative, PI positive), and late apoptotic/necrotic (Calcein positive/negative, PI positive) cell populations.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the underlying principles of the described assays.
Caption: Workflow for assessing U937 cell proliferation using CellTrace™ dyes.
Caption: Workflow for assessing U937 cell viability using Calcein AM and PI.
References
- 1. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. web-api.polscientific.com [web-api.polscientific.com]
- 3. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
- 5. media.cellsignal.cn [media.cellsignal.cn]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Spectrophotometric Validation of Dye 937 DNA Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectrophotometric validation of DNA binding by the novel compound, Dye 937. Through objective comparison with established DNA binding dyes and detailed experimental protocols, this document serves as a valuable resource for researchers evaluating new intercalating or groove-binding agents.
Introduction to this compound and DNA Binding Analysis
The interaction of small molecules with DNA is a cornerstone of research in diagnostics, therapeutics, and molecular biology. Spectrophotometry offers a robust and accessible method to characterize these interactions.[1][2] This guide focuses on the validation of a novel compound, this compound, and its binding affinity for double-stranded DNA (dsDNA). We will explore the spectrophotometric properties of this compound upon DNA interaction and compare its performance with well-characterized DNA binding dyes.
Comparative Analysis of DNA Binding Dyes
The selection of a suitable DNA binding dye is critical for experimental success. The following table summarizes the key spectrophotometric and binding characteristics of this compound in comparison to commercially available alternatives. This data is essential for determining the optimal dye for specific applications, considering factors like sensitivity, binding mode, and spectral properties.
| Feature | This compound (Hypothetical Data) | Ethidium Bromide (EtBr) | SYBR Green I | Hoechst 33258 |
| Binding Mode | Intercalation | Intercalation[3] | Minor Groove Binding & Intercalation[4] | Minor Groove (AT-rich regions)[5] |
| λmax (Free Dye) | 480 nm | 480 nm[3] | 497 nm | 346 nm[5] |
| λmax (DNA-Bound) | 520 nm | 520 nm[3] | 520 nm | 350 nm[5] |
| Fold Fluorescence Increase upon DNA Binding | ~1500x | ~20-30x[6] | >1000x[6] | ~30x |
| Binding Constant (Kb) | 1.5 x 10^6 M^-1 | 1.5 x 10^5 M^-1 | 7.7 x 10^5 M^-1 | 2.4 x 10^7 M^-1 |
| Quantum Yield (DNA-Bound) | ~0.6 | ~0.15 | ~0.8 | ~0.4 |
| Cell Permeability | Permeable | Impermeable[6] | Permeable[6] | Permeable[6] |
Experimental Protocols
Accurate and reproducible data are paramount in the validation of DNA binding. The following section details the experimental workflow for the spectrophotometric analysis of this compound-DNA interactions.
Spectrophotometric Titration of this compound with DNA
This protocol is designed to determine the binding affinity and stoichiometry of this compound with dsDNA.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Calf Thymus DNA (ct-DNA) stock solution (10 mg/mL in Tris-EDTA buffer)
-
Tris-EDTA buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
DNA Preparation: Dilute the ct-DNA stock solution in Tris-EDTA buffer to a final concentration of 100 µM (in terms of base pairs). Verify the concentration and purity by measuring the absorbance at 260 nm and 280 nm (A260/A280 ratio should be ~1.8-1.9).
-
Dye Preparation: Prepare a working solution of this compound at 10 µM in Tris-EDTA buffer.
-
Titration:
-
Fill a cuvette with 2 mL of the 10 µM this compound solution.
-
Record the initial absorption spectrum of the free dye from 400 nm to 600 nm.
-
Incrementally add small aliquots (e.g., 2 µL) of the 100 µM ct-DNA solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2 minutes.
-
Record the absorption spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Correct the absorbance values for the dilution effect at each titration point.
-
Plot the absorbance at the wavelength of maximum change as a function of the DNA concentration.
-
Analyze the data using a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the binding constant (Kb) and the number of binding sites (n).[1]
-
Visualizing the Experimental Workflow and Binding Mechanism
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a hypothetical binding mechanism for this compound.
Caption: Experimental workflow for spectrophotometric titration.
Caption: Hypothetical intercalation of this compound into the DNA double helix.
Conclusion
The spectrophotometric validation of this compound demonstrates its potential as a high-affinity DNA binding agent. Its significant fluorescence enhancement upon binding and favorable spectral characteristics position it as a promising candidate for various molecular biology applications. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to incorporate this compound into their experimental designs and further explore its capabilities in drug development and diagnostics.
References
- 1. Thermodynamic analysis of ligand - DNA complex formation from the spectrophotometric data | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. Spectrophotometric analysis of flavonoid-DNA binding interactions at physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. researchgate.net [researchgate.net]
- 5. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dye 937 in Agarose and Polyacrylamide Gel Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical performance of Dye 937, a substituted unsymmetrical cyanine dye, in two common gel electrophoresis matrices: agarose and polyacrylamide. Due to the limited availability of direct comparative studies on this compound in the public domain, this analysis is based on the known properties of similar cyanine-based DNA staining dyes. The experimental protocols and performance metrics provided are intended to serve as a baseline for researchers utilizing or considering the adoption of this compound in their workflows.
Executive Summary
Cyanine dyes are widely recognized for their high sensitivity in detecting nucleic acids in electrophoretic gels, often exhibiting a significant increase in fluorescence upon binding to DNA.[1] this compound, as a member of this family, is anticipated to offer superior performance compared to traditional dyes like ethidium bromide. The choice between agarose and polyacrylamide gel matrices is typically dictated by the size of the DNA fragments to be resolved, with agarose being suitable for larger fragments and polyacrylamide offering higher resolution for smaller fragments.[2] The performance of this compound is expected to vary between these two matrices in terms of sensitivity, signal-to-noise ratio, and its effect on DNA migration.
Data Presentation: Predicted Performance of this compound
The following table summarizes the expected performance characteristics of this compound in agarose and polyacrylamide gels based on the known behavior of analogous cyanine dyes. These values should be considered as estimates, and empirical validation is recommended for specific applications.
| Performance Metric | Agarose Gel | Polyacrylamide Gel | Alternative Dyes |
| Predicted Sensitivity | High (sub-nanogram detection) | Very High (picogram detection possible) | SYBR Green I, SYBR Gold, Ethidium Bromide |
| Signal-to-Noise Ratio | Good to Excellent | Excellent | SYBR Dyes generally offer high signal-to-noise |
| Effect on DNA Migration | Minimal to Moderate (Pre-staining may cause slight retardation)[3] | Minimal (Post-staining recommended to avoid migration shifts)[4] | Ethidium Bromide can alter DNA mobility |
| Resolution | Lower (Suitable for >100 bp fragments) | High (Suitable for small fragments, down to a few bp) | Dependent on gel matrix, not the dye |
| Ease of Use | Simple (Pre-staining and post-staining are straightforward) | Post-staining is common and requires more handling | SYBR dyes offer simple staining protocols |
Experimental Protocols
Detailed methodologies for post-staining and pre-staining of agarose and polyacrylamide gels with a generic cyanine dye, adaptable for this compound, are provided below.
Post-Staining Protocol for Agarose and Polyacrylamide Gels
This is the recommended method for accurate sizing of DNA fragments as it avoids any dye-induced migration shifts.
-
Electrophoresis: Perform agarose or polyacrylamide gel electrophoresis according to standard protocols.
-
Staining Solution Preparation: Prepare a 1X staining solution by diluting a concentrated stock of the cyanine dye (e.g., 10,000X) in an appropriate electrophoresis buffer (e.g., TAE or TBE). For a standard minigel, 50 mL of staining solution is typically sufficient.[5]
-
Staining: Carefully immerse the gel in the staining solution. Protect the container from light by covering it with aluminum foil or placing it in a dark environment. Gently agitate the gel on an orbital shaker for 10-40 minutes at room temperature.[5][6]
-
Destaining (Optional): If high background is observed, a brief destaining step in the electrophoresis buffer for 5-15 minutes can be performed to improve the signal-to-noise ratio.[6]
-
Visualization: Visualize the stained gel using a transilluminator with an appropriate excitation light source (e.g., UV or blue light) and filter set compatible with the spectral properties of the cyanine dye.
Pre-Staining Protocol for Agarose Gels
This method is convenient as it eliminates the need for a post-staining step. However, it may cause a slight retardation in DNA migration.[3]
-
Gel Preparation: Prepare the molten agarose solution as per the standard protocol.
-
Dye Addition: Just before pouring the gel, add the cyanine dye to the molten agarose at the desired final concentration (e.g., 1X from a 10,000X stock). Swirl the flask gently to ensure even distribution of the dye.
-
Casting the Gel: Pour the agarose solution containing the dye into the gel casting tray and allow it to solidify.
-
Electrophoresis: Load the samples and run the gel according to standard procedures. The migration of the DNA can be monitored in real-time if the gel documentation system allows.
-
Visualization: After electrophoresis, visualize the gel directly on a suitable transilluminator.
Mandatory Visualization
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. idtdna.com [idtdna.com]
- 3. Comparative analysis of the DNA staining efficiencies of different fluorescent dyes in preparative agarose gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. biotium.com [biotium.com]
A Researcher's Guide to Dye 937: Performance and Alternatives in Cellular Imaging
For researchers, scientists, and drug development professionals engaged in cellular and molecular imaging, the selection of an appropriate fluorescent dye is a critical determinant of experimental success. This guide provides a comprehensive literature review of Dye 937, a quinolinium-benzothiazole-based fluorophore, and objectively compares its performance with several alternative dyes used for cell tracking and analysis. The information presented is supported by experimental data from various studies to aid in the informed selection of the most suitable dye for your research needs.
This compound: Photophysical Properties
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Molar Extinction Coefficient (ε_max) [M⁻¹cm⁻¹] | Emission Max (λ_em) [nm] | Stokes Shift [nm] |
| Dichloromethane | 9.1 | 485 | 52,000 | 580 | 95 |
| Acetonitrile | 37.5 | 490 | 50,500 | 610 | 120 |
| Ethanol | 24.6 | 488 | 51,000 | 602 | 114 |
| Methanol | 32.7 | 492 | 49,800 | 615 | 123 |
| Water | 80.1 | 505 | 45,000 | 640 | 135 |
Table 1: Photophysical Properties of this compound in Various Solvents.
Comparison with Alternative Fluorescent Dyes
A variety of fluorescent dyes are available for cell tracking and proliferation studies, each with its own set of advantages and limitations. This section compares this compound with several popular alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features & Performance Notes |
| This compound | ~485-505 | ~580-640 | Not Reported | Quinolinium-benzothiazole dye with environmentally sensitive fluorescence. |
| CellTrace™ Violet | 405 | 450 | Not Reported | Enables use of the green fluorescent channel for other markers; requires little spectral compensation.[2] |
| CellTrace™ Yellow | 555 | 580 | Not Reported | Well separated from autofluorescence, allowing for the identification of more cell divisions compared to CTV.[2][3] |
| CellTrace™ Far Red | 630 | 661 | Not Reported | Ideal for multiplexing due to limited spectral overlap with common fluorophores.[4] |
| CFSE | 492 | 517 | Not Reported | A traditional cell proliferation dye; can exhibit cytotoxicity at higher concentrations. |
| PKH26 | 551 | 567 | Not Reported | Lipophilic membrane dye; stable for long-term in vivo cell tracking (up to 100 days).[5][6] |
| PKH67 | 490 | 504 | Not Reported | Green-emitting lipophilic membrane dye; can be phototoxic upon prolonged light exposure.[5][7] |
| CellVue® Claret | 655 | 675 | Not Reported | Far-red emitting membrane dye, suitable for in vivo imaging.[5][8] |
| PF555 | 555 | 567 | 0.013 | Super-photostable organic dye with a significantly longer photobleaching lifetime than conventional dyes. |
| SF8(D4)2 | Not Reported | Not Reported | Not Reported | A deep-red fluorescent dye with high photostability, exhibiting a ~10 times longer average lifetime before photobleaching compared to Cy5. |
Table 2: Comparison of this compound with Alternative Cell Tracking Dyes.
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for cell staining and fluorescence measurements, which can be adapted for this compound and its alternatives.
General Protocol for Staining Suspension Cells for Flow Cytometry
Caption: Workflow for staining suspension cells.
Methodology:
-
Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., PBS) to remove any residual media components. Count the cells and adjust the concentration to the desired density for staining.
-
Dye Preparation: Prepare a working solution of the fluorescent dye in a serum-free medium or an appropriate buffer. The optimal concentration should be determined empirically for each cell type and dye.
-
Staining: Add the dye working solution to the cell suspension and incubate for a specific period (typically 15-30 minutes) at room temperature or 37°C, protected from light.
-
Washing: After incubation, wash the cells with complete medium to quench and remove any unbound dye. Centrifuge the cells and discard the supernatant. Repeat the wash step as necessary.
-
Analysis: Resuspend the stained cells in a suitable buffer for flow cytometry analysis.
General Protocol for Staining Adherent Cells for Fluorescence Microscopy
Caption: Workflow for staining adherent cells.
Methodology:
-
Cell Culture: Plate and culture adherent cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Dye Preparation: Prepare a working solution of the fluorescent dye in a serum-free medium.
-
Staining: Remove the culture medium and add the pre-warmed dye working solution to the cells. Incubate for the recommended time, protected from light.
-
Washing: Remove the dye solution and wash the cells with complete medium.
-
Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.
Protocol for Determining Fluorescence Quantum Yield (Comparative Method)
Caption: Workflow for quantum yield determination.
Methodology:
-
Sample Preparation: Prepare a series of dilutions for both a standard fluorophore with a known quantum yield and the sample dye in the same solvent.
-
Absorbance Measurement: Measure the absorbance spectra of all solutions and ensure that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission spectra for both the standard and the sample.
-
Calculation: Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)² Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Conclusion
This compound presents as a viable fluorescent probe with tunable, environment-sensitive properties. However, the lack of comprehensive, publicly available data on its quantum yield and photostability necessitates careful consideration and potentially in-house characterization before its adoption in rigorous quantitative studies.
For applications demanding high photostability and brightness, newer generation dyes such as PF555 and SF8(D4)2 may offer superior performance. For multicolor experiments and cell proliferation tracking, the CellTrace™ series provides a range of options with well-documented advantages in terms of spectral separation and the ability to resolve multiple generations. Lipophilic dyes like the PKH and CellVue® series remain excellent choices for long-term in vivo cell tracking due to their stable membrane integration.
Ultimately, the optimal dye selection will depend on the specific experimental requirements, including the instrumentation available, the cell type under investigation, the duration of the experiment, and the need for multiplexing with other fluorescent probes. This guide serves as a starting point for researchers to navigate the available options and make an informed decision to achieve high-quality, reproducible data.
References
- 1. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosome-Targeted Bioprobes for Sequential Cell Tracking from Macroscopic to Microscopic Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dye 937 Components: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The substance referred to as "Dye 937" is a component of the two-part inorganic zinc silicate primer system, Interplate 937. Proper disposal of this material is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the handling and disposal of both the individual components (Part A and Part B) and the mixed product.
Hazard Identification and Data Summary
Interplate 937 consists of two distinct components with different hazard profiles. Understanding these is the first step in safe handling and disposal.
-
Interplate 937 Part A: This component contains zinc powder and is characterized as being very toxic to aquatic life with long-lasting effects.
-
Interplate 937 Part B: This component is a highly flammable liquid and vapor, which can cause serious eye damage and may lead to drowsiness or dizziness.
A summary of the key hazard information is presented in the table below for easy reference.
| Component | Key Hazards | GHS Hazard Statements |
| Interplate 937 Part A | Toxic to aquatic life, Skin and eye irritant | H315, H318, H410 |
| Interplate 937 Part B | Highly flammable liquid and vapor, Serious eye damage, Drowsiness or dizziness | H225, H318, H336 |
Experimental Protocols for Waste Disposal
The following protocols provide detailed methodologies for the safe disposal of Interplate 937 waste in a laboratory setting. These procedures are designed to minimize risk and ensure compliance with typical hazardous waste regulations.
1. Disposal of Unused, Unmixed Components
Unused and unmixed Part A and Part B components must be disposed of as separate hazardous wastes.
-
Step 1: Containerization. Ensure that both Part A and Part B remain in their original, clearly labeled containers. If the original container is compromised, transfer the contents to a new, compatible, and properly labeled waste container.
-
Step 2: Labeling. Label each container as "Hazardous Waste" and include the full chemical name ("Interplate 937 Part A" or "Interplate 937 Part B") and a clear description of the hazards (e.g., "Toxic to aquatic life" for Part A, "Flammable Liquid" for Part B).
-
Step 3: Segregation and Storage. Store the waste containers in a designated hazardous waste accumulation area. Ensure that Part B (flammable) is stored in a flammable liquids cabinet, away from sources of ignition. Part A should be stored in a manner that prevents environmental release.
-
Step 4: Professional Disposal. Arrange for the collection of the hazardous waste by a certified environmental disposal company. Do not attempt to mix or treat these components for disposal.
2. Disposal of Mixed Interplate 937 and Contaminated Materials
For mixed Interplate 937, the primary disposal strategy is to allow the material to fully cure into a non-hazardous solid.
-
Step 1: Curing of Excess Mixed Product. In a well-ventilated area (preferably a fume hood), mix any excess Part A and Part B according to the manufacturer's instructions. Allow the mixture to cure completely in a suitable container (e.g., a metal can). The fully cured, solid material is generally considered non-hazardous.
-
Step 2: Disposal of Cured Solid. Once the mixed product has fully hardened and is inert, it can typically be disposed of as regular solid waste. However, it is crucial to confirm this with your institution's Environmental Health and Safety (EHS) office, as local regulations may vary.
-
Step 3: Disposal of Contaminated Liquid Waste. Any liquid waste generated during the application or cleaning process (e.g., from rinsing equipment with a solvent) must be collected as hazardous waste. This waste will be contaminated with both the flammable components of Part B and the zinc from Part A.
-
Collect all liquid waste in a designated, leak-proof container labeled "Hazardous Waste: Flammable Liquid with Zinc."
-
Store this container in a flammable liquids storage cabinet.
-
Arrange for professional disposal through your EHS office.
-
-
Step 4: Disposal of Contaminated Solid Waste. Any solid materials contaminated with uncured Interplate 937 (e.g., gloves, wipes, application tools) must be disposed of as hazardous waste.
-
Collect these materials in a sealed, labeled container. The label should read "Hazardous Waste: Solid Debris with Interplate 937."
-
Store this container in the designated hazardous waste accumulation area.
-
Arrange for professional disposal.
-
Visualizing the Disposal Workflow
To further clarify the proper disposal pathways, the following diagrams illustrate the decision-making process and experimental workflows.
Caption: Disposal workflow for unused, unmixed Interplate 937 components.
Caption: Disposal decision tree for mixed Interplate 937 and contaminated materials.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of "this compound" components, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local regulations for hazardous waste disposal.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
